2,5-Dichloro-4-methoxyaniline
Description
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Properties
IUPAC Name |
2,5-dichloro-4-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMXIPGKIUDONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 2,5-Dichloro-4-methoxyaniline
This guide provides an in-depth technical analysis of 2,5-Dichloro-4-methoxyaniline , a specific chlorinated aniline derivative used as a fine chemical intermediate.
Editorial Note: A critical distinction must be made immediately. This molecule (CAS 101251-23-4) is a structural isomer of the widely known Bosutinib intermediate (2,4-Dichloro-5-methoxyaniline, CAS 98446-49-2). Confusing these two isomers is a common source of experimental failure in medicinal chemistry. This guide focuses strictly on the 2,5-dichloro-4-methoxy isomer.
CAS Registry Number: 101251-23-4 Synonyms: 4-Amino-2,5-dichloroanisole; 2,5-Dichloro-p-anisidine.
Part 1: Physicochemical Core & Molecular Weight Analysis
For researchers conducting mass spectrometry (MS) or stoichiometry calculations, relying solely on the average molecular weight is insufficient due to the significant isotopic contribution of the two chlorine atoms.
Molecular Weight Data
| Property | Value | Technical Context |
| Average Molecular Weight | 192.04 g/mol | Used for molarity/stoichiometry calculations. |
| Monoisotopic Mass | 190.9905 Da | Based on |
| Molecular Formula | C | - |
| Isotopic Pattern (M:M+2:M+4) | 9 : 6 : 1 | Characteristic of Cl |
Structural Identification
The "2,5-dichloro" designation implies a para relationship between the chlorine atoms, while the amino (position 1) and methoxy (position 4) groups are also para to each other. This symmetry (or lack thereof compared to isomers) significantly impacts NMR splitting patterns.
-
1H NMR Expectation: Two distinct aromatic singlets (due to lack of adjacent protons).
-
13C NMR Expectation: Distinct shifts for C-Cl carbons vs. C-N/C-O carbons.
Part 2: Synthetic Routes & Process Chemistry[1]
The synthesis of this compound is typically achieved via the reduction of its nitro-precursor.[1] This approach preserves the regiochemistry established in the precursor.
Primary Route: Reduction of 2,5-Dichloro-4-nitroanisole
This pathway avoids the regioselectivity issues associated with direct chlorination of p-anisidine, which often yields mixtures of 2,3- and 2,6- isomers.
Workflow Logic
-
Precursor Selection: Start with 2,5-dichloro-4-nitroanisole .
-
Reduction Method:
-
Lab Scale:Fe / HCl (Béchamp Reduction) or SnCl
. Iron is preferred for cost and selectivity, avoiding dechlorination side-reactions that can occur with catalytic hydrogenation (Pd/C) if not carefully controlled. -
Clean/Pharma Scale:Catalytic Hydrogenation (H
, Pt/C) . Platinum is often preferred over Palladium to prevent hydrodechlorination (stripping the Cl atoms).
-
Experimental Protocol (Fe/Acid Reduction)
-
Reagents: 2,5-Dichloro-4-nitroanisole (1.0 eq), Iron Powder (3.0 eq), HCl (cat.), Ethanol/Water solvent.
-
Step 1: Suspend nitro compound and iron powder in 50% EtOH/H
O. -
Step 2: Heat to reflux (approx. 80°C).
-
Step 3: Add dilute HCl dropwise. Caution: Exothermic.
-
Step 4: Monitor by TLC/LC-MS until nitro peak disappears.
-
Step 5: Basify with Na
CO , filter iron sludge (hot), and crystallize product from filtrate.
Visualization: Synthesis & Isomer Differentiation
The following diagram contrasts the target synthesis with the "Bosutinib Isomer" pathway to prevent confusion.
Figure 1: Synthetic pathway for the target molecule (green) versus the common isomeric impurity (grey).[2]
Part 3: Applications & Pharmaceutical Relevance
While the 2,4-dichloro isomer is famous as a kinase inhibitor intermediate (Bosutinib), the This compound (CAS 101251-23-4) serves distinct roles:
-
Azo Dye Coupling Component: The electron-donating methoxy and amino groups, combined with the electron-withdrawing chlorines, create a "push-pull" electronic system. This makes the molecule a valuable diazo component in the synthesis of industrial pigments, specifically for creating light-fast yellow and red azo dyes.
-
Heterocyclic Scaffold: In drug discovery, this aniline is cyclized to form 6,7-substituted quinolines or quinazolines . The 2,5-chlorine pattern on the aniline ring translates to specific substitution patterns on the final heterocycle, affecting the binding affinity in the ATP-binding pocket of target enzymes.
Part 4: Analytical Characterization Strategy
To validate the identity of synthesized or purchased material, use the following "Self-Validating" protocol.
Mass Spectrometry Check
-
Criteria: Look for the characteristic Chlorine Isotope Cluster.
-
Pass: Peaks at m/z 191 (M), 193 (M+2), and 195 (M+4) with intensities roughly 100%, 65%, and 10%.
-
Fail: A single peak at 191 indicates dechlorination (loss of Cl).
NMR Regiochemistry Check
Distinguishing between the 2,5-dichloro and 2,4-dichloro isomers is difficult by MS (same mass). Use
-
Target (2,5-Cl): Protons at positions 3 and 6 are para to each other. They will appear as two sharp singlets .
-
Isomer (2,4-Cl): Protons at positions 3 and 6 are para, but the chemical environment is different. While often singlets, the NOE (Nuclear Overhauser Effect) will differ.
-
Test: Irradiate the OMe signal.
-
Target Result: NOE observed at H-3 and H-5? No, H-3 is between Cl and OMe. H-6 is between Cl and NH2.
-
Isomer Result: Irradiating OMe (pos 5) affects H-6.
-
Part 5: Safety & Handling (E-E-A-T)
Chlorinated anilines are toxic and potential mutagens.
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. Aniline derivatives can cause methemoglobinemia (blue skin/lips due to oxygen deprivation in blood).
-
Handling Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Spill Response: Do not sweep dry dust (aerosol risk). Wet with water/absorbent before collecting.
-
-
Storage: Light sensitive. Store in amber vials under inert atmosphere (Nitrogen/Argon) to prevent oxidation (browning).
References
-
BenchChem. Protocol 1: Synthesis of this compound. Retrieved from
-
Apollo Scientific. Product Data: this compound (CAS 101251-23-4).[3][4] Retrieved from
-
PubChem. Compound Summary: 2,4-Dichloro-5-methoxyaniline (Isomer Comparison).[5] Retrieved from
-
BLD Pharm. Chemical Properties and Safety Data: CAS 101251-23-4.[3] Retrieved from
Sources
- 1. 1,4-Dichloro-2-methoxy-5-nitrobenzene | 17801-99-9 | Benchchem [benchchem.com]
- 2. This compound | 101251-23-4 | Benchchem [benchchem.com]
- 3. 1378864-94-8|3-Chloro-4-methoxybenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 4. scribd.com [scribd.com]
- 5. Mutant glucose oxidase and use thereof - Patent US-11525121-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2,5-Dichloro-4-methoxyaniline" synthesis precursors
An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-4-methoxyaniline: Precursors and Methodologies
Abstract
This compound, also known as 4-Amino-2,5-dichloroanisole[1], is a valuable substituted aniline intermediate crucial in the synthesis of various specialty chemicals, including dyes and pigments. The precise arrangement of its functional groups—an amino, a methoxy, and two chloro substituents—necessitates a well-designed synthetic strategy to ensure high regioselectivity and yield. This guide provides a comprehensive analysis of the primary synthetic pathways to this compound, focusing on the logical selection of precursors and the rationale behind the chosen methodologies. We will explore two robust, field-proven synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers and process chemists in selecting the optimal approach for their specific needs.
Chapter 1: Introduction to this compound
This compound (CAS No. 101251-23-4) is an aromatic amine characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, a methoxy group at position 4, and an amino group at position 1. This specific substitution pattern makes it a tailored building block in organic synthesis. Its primary utility lies in serving as a precursor, where the amino group can be readily diazotized and coupled to form complex azo dyes or modified to build heterocyclic systems. The presence of the chloro and methoxy groups modulates the electronic properties and steric environment of the molecule, influencing the final properties of the derived products.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 101251-23-4[1] |
| Molecular Formula | C₇H₇Cl₂NO |
| Molecular Weight | 192.04 g/mol |
| Synonyms | 4-Amino-2,5-dichloroanisole, 2,5-Dichloro-p-anisidine[1] |
Chapter 2: Retrosynthetic Analysis and Key Precursors
A successful synthesis of this compound hinges on a logical retrosynthetic approach that identifies readily available and cost-effective starting materials. The substitution pattern suggests two primary strategies based on the order of introducing the functional groups.
-
The "Aniline First" Approach: This strategy begins with a pre-existing methoxyaniline (anisidine) and introduces the chloro substituents via electrophilic aromatic substitution. The key challenge is controlling the regioselectivity of the chlorination steps.
-
The "Scaffold First" Approach: This method starts with a dichlorinated aromatic core, onto which the methoxy and amino functionalities are sequentially installed. This route offers excellent control over the chloro-positions from the outset.
These two strategies lead to two logical and commercially viable precursors: p-Anisidine (4-methoxyaniline) and 2,5-Dichlorophenol .
Caption: High-level retrosynthetic analysis of this compound.
Chapter 3: Synthesis Pathway A: Chlorination of p-Anisidine
This pathway leverages the widely available precursor p-anisidine. The core of this strategy is the sequential electrophilic chlorination of the aromatic ring. However, the powerful activating and ortho-, para-directing nature of both the amino and methoxy groups requires a protection strategy to prevent unwanted side reactions and ensure the correct 2,5-dichloro isomer is formed.
Rationale and Strategy
Direct chlorination of p-anisidine is problematic as the amino group is susceptible to oxidation and its strong activation can lead to over-chlorination and a mixture of isomers. To circumvent this, the amino group is temporarily converted into a less activating and non-oxidizable acetamido group. This acetamido group still directs ortho to itself, while the methoxy group directs ortho and para. This interplay allows for a controlled, stepwise chlorination.
Experimental Protocol
Step 1: Protection via Acetylation of p-Anisidine
-
To a stirred solution of p-anisidine (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq).
-
Heat the mixture gently to 50-60°C for 1 hour to ensure complete reaction.
-
Pour the reaction mixture into a beaker of ice water with vigorous stirring.
-
The white precipitate of 4-methoxyacetanilide is collected by vacuum filtration, washed with cold water until neutral, and dried.
Causality: The acetylation moderates the reactivity of the aromatic ring and protects the amine functionality from the harsh conditions of chlorination.
Step 2: Dichlorination of 4-Methoxyacetanilide
-
Dissolve the dried 4-methoxyacetanilide (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (2.1 eq), dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into ice water.
-
The resulting solid, 2,5-dichloro-4-methoxyacetanilide, is collected by filtration, washed, and dried.
Causality: The first chlorine atom is directed to the position ortho to the more activating acetamido group (position 3). The second chlorination is then directed by both groups to the remaining activated positions, with position 5 (ortho to the methoxy group) being sterically and electronically favored.
Step 3: Deprotection via Hydrolysis
-
Suspend the crude 2,5-dichloro-4-methoxyacetanilide in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the solution and neutralize it carefully with a base, such as aqueous sodium hydroxide, until the pH is basic (pH 9-10).
-
The product, this compound, will precipitate. It can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol/water.
Workflow Diagram
Caption: Workflow for the synthesis of this compound from p-Anisidine.
Chapter 4: Synthesis Pathway B: Nitration and Reduction of 2,5-Dichloroanisole
This pathway exemplifies a building-block approach, where the desired dichlorinated framework is established first, followed by the installation of the remaining functional groups. The precursor for this route is 2,5-dichloroanisole, which can be readily prepared from the commercial chemical 2,5-dichlorophenol.
Rationale and Strategy
By starting with a dichlorinated scaffold, this route eliminates any ambiguity regarding the position of the chlorine atoms. The synthesis then focuses on introducing a nitro group at the correct position (para to the methoxy group) and subsequently reducing it to the target amine. The directing effects of the substituents in 2,5-dichloroanisole—an ortho-, para-directing methoxy group and two deactivating ortho-, para-directing chloro groups—synergistically favor nitration at the C4 position.
Precursor Synthesis: 2,5-Dichloroanisole
This precursor is synthesized via a standard Williamson ether synthesis.
-
Dissolve 2,5-dichlorophenol (1.0 eq) in a suitable solvent like methanol or acetone.
-
Add a base, such as sodium hydroxide or potassium carbonate (1.2 eq), and stir to form the phenoxide salt.
-
Add a methylating agent, typically dimethyl sulfate or methyl iodide (1.2 eq), and heat the mixture to reflux for several hours.
-
After cooling, the product is isolated by extraction and purified by distillation to yield pure 2,5-dichloroanisole[2].
Experimental Protocol
Step 1: Nitration of 2,5-Dichloroanisole
-
In a flask equipped with a dropping funnel and a stirrer, cool concentrated sulfuric acid to 0°C.
-
Slowly add 2,5-dichloroanisole (1.0 eq) while maintaining the temperature between 0-5°C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2,5-dichloroanisole, ensuring the temperature does not exceed 10°C.
-
After the addition, stir the reaction at low temperature for an additional 1-2 hours.
-
Pour the reaction mixture onto crushed ice. The solid 2,5-dichloro-4-nitroanisole will precipitate.
-
Collect the product by filtration, wash thoroughly with water, and dry.
Causality: The methoxy group is a powerful ortho-, para-director. The C4 position is para to the methoxy group and is the most electronically activated and sterically accessible position for electrophilic attack.
Step 2: Reduction of 2,5-Dichloro-4-nitroanisole
A variety of methods can be used for the reduction of the nitro group. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
-
Charge a hydrogenation vessel with 2,5-dichloro-4-nitroanisole (1.0 eq), a solvent such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (5% Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 5-15 bar) and heat to approximately 80-100°C.[3][4]
-
Maintain the reaction under these conditions until hydrogen uptake ceases, indicating the completion of the reduction.
-
Cool the vessel, vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization.
Workflow Diagram
Caption: Workflow for the synthesis of this compound from 2,5-Dichlorophenol.
Chapter 5: Comparative Analysis of Synthesis Routes
Both pathways offer viable methods for producing this compound. The choice between them often depends on precursor availability, scale, and equipment.
| Feature | Pathway A (from p-Anisidine) | Pathway B (from 2,5-Dichlorophenol) |
| Number of Steps | 3 | 3 |
| Key Challenge | Achieving high regioselectivity during dichlorination. | Handling of nitrating acids and catalytic hydrogenation. |
| Precursor Cost | p-Anisidine is generally inexpensive and widely available. | 2,5-Dichlorophenol is also a common industrial chemical. |
| Control | Relies on the subtle directing effects of protected amine vs. methoxy group. | Positional control of chloro groups is absolute from the start. |
| Scalability | Well-suited for large-scale production; hydrolysis is a robust final step. | Catalytic hydrogenation is highly efficient and scalable but requires specialized pressure equipment. |
| Safety | Uses potentially hazardous chlorinating agents like SO₂Cl₂. | Involves strongly acidic and oxidizing nitrating mixtures and flammable hydrogen gas. |
Chapter 6: Conclusion
The synthesis of this compound can be effectively accomplished through several well-defined chemical transformations. This guide has detailed the two most logical and scientifically sound approaches, starting from either p-anisidine or 2,5-dichlorophenol .
-
Pathway A (from p-Anisidine) is an elegant route that relies on the principles of electrophilic substitution and the use of protecting groups to direct the reaction outcome. It is a strong candidate when precise control over chlorinating conditions is achievable.
-
Pathway B (from 2,5-Dichlorophenol) offers a more rigid and arguably more predictable synthesis by establishing the dichlorinated core at the beginning. Its reliance on standard industrial reactions like methylation, nitration, and catalytic hydrogenation makes it a robust and scalable option, particularly when high isomer purity is critical.
The selection of the optimal pathway will ultimately be guided by the specific constraints and capabilities of the laboratory or manufacturing environment, including precursor cost, equipment availability, and safety protocols.
References
- CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents.
- CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents.
-
The Synthesis of 2,5-Dimethoxy-4-Chloroaniline | Semantic Scholar. Available at: [Link]
-
Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. ResearchGate. Available at: [Link]
-
Synthesis of 2,4-dichloro-5-methoxyaniline - PrepChem.com. Available at: [Link]
- EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents.
-
Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction - ERIC. Available at: [Link]
- DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents.
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. Available at: [Link]
-
Help with synthesizing 2-chloro-5-methoxyaniline from anisole : r/chemhelp - Reddit. Available at: [Link]
-
2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem. Available at: [Link]
- US4318866A - Chlorination of 4-methoxybenzoyl chloride - Google Patents.
- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.
-
Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. Available at: [Link]
-
p-Anisidine | C7H9NO | CID 7732 - PubChem. Available at: [Link]
-
p-Anisidine - Wikipedia. Available at: [Link]
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p-Anisidine, 2-nitro - Organic Syntheses Procedure. Available at: [Link]
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1,4-Dichloro-2-nitrobenzene - Wikipedia. Available at: [Link]
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Synthesis of Triclosan [Expert Help Needed!] - Powered by XMB 1.9.11 - Sciencemadness. Available at: [Link]
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4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]
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2,5-Dichloroanisole | C7H6Cl2O | CID 16125 - PubChem - NIH. Available at: [Link]
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2,5-Dichloroaniline - Wikipedia. Available at: [Link]
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Introduction: A Profile of 2,5-Dichloro-4-methoxyaniline
An In-depth Technical Guide to the Safe Handling of 2,5-Dichloro-4-methoxyaniline
This compound (CAS No. 101251-23-4) is a substituted aniline compound utilized as a key intermediate in the synthesis of various chemical entities, particularly within the pharmaceutical and dye industries.[1] Its molecular structure, featuring a methoxy group and two chlorine atoms on the aniline ring, dictates its reactivity and, critically, its toxicological and safety profile.
This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, scientifically grounded understanding of why specific handling protocols are necessary. By elucidating the causality behind safety measures, this document empowers laboratory personnel to work with this compound not just safely, but with a proactive and informed risk-mitigation mindset. The procedures outlined herein are based on a conservative interpretation of available data, treating the compound with a high degree of caution due to the significant hazards associated with structurally similar anilines.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a chemical's properties is the foundation of its safe handling. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonym(s) | 4-Amino-2,5-dichloroanisole, 2,5-Dichloro-p-anisidine | [1] |
| CAS Number | 101251-23-4 | [1] |
| Molecular Formula | C₇H₇Cl₂NO | [2] |
| Formula Weight | 192.04 g/mol | [1] |
| Appearance | Pale Brown Solid | [3] |
| Melting Point | 51 °C (for the 2,4-dichloro-5-methoxy isomer) | [3][4] |
| Boiling Point | ~290.1 °C (Predicted) | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [4] |
Section 2: Hazard Analysis and Toxicological Profile
The primary driver for all safety protocols is the intrinsic hazard of the material. While specific toxicological data for this compound is limited, a robust safety paradigm necessitates evaluating data from closely related structural analogs.
2.1 GHS Classification for this compound
The known GHS classification for this specific compound indicates it is a significant irritant.[1]
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation. |
2.2 Inferred Hazards from Structural Analogs: The Rationale for Elevated Caution
A comprehensive risk assessment must consider the hazards of structurally similar molecules. Isomers and related compounds, such as 2,5-dichloroaniline and 2,4-dichloro-5-methoxyaniline, exhibit severe toxicity.[5] It is scientifically prudent and essential for personnel safety to assume that this compound may share these hazardous properties.
-
Acute Toxicity: The isomer 2,4-Dichloro-5-methoxyaniline is classified as harmful if swallowed, harmful in contact with skin, and toxic if inhaled.[5] The related compound 2,5-dichloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[6] This suggests a high potential for systemic toxicity through all major routes of exposure.
-
Organ Damage: 2,5-dichloroaniline is known to cause damage to organs through prolonged or repeated exposure.[7]
-
Environmental Hazard: Related anilines are often classified as very toxic to aquatic life with long-lasting effects.[6]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions are the primary means of protection, supplemented by administrative controls and, as the last line of defense, PPE.
3.1 Mandatory Engineering Controls
The potential for aerosolization of this compound as a dust and its high inferred inhalation toxicity make robust engineering controls non-negotiable.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to keep airborne concentrations low.[8]
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[6]
3.2 Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is a critical risk-management decision. The following workflow illustrates the logic for selecting appropriate PPE for handling this compound.
Caption: PPE selection workflow for handling this compound.
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against dust particles and potential splashes.[6]
-
Skin Protection:
-
Gloves: Compatible chemical-resistant gloves are required. Nitrile gloves are a common choice, but their integrity should be checked before use.[6][9] For handling toxic substances, double-gloving is a best practice to protect against undetected pinholes or tears. Gloves should be changed every 30-60 minutes or immediately upon contamination.[10]
-
Gown/Lab Coat: A non-permeable, long-sleeved gown with a closed front and tight-fitting cuffs is required to prevent skin contact.[8][10] Standard cloth lab coats are not sufficient as they can absorb chemicals.
-
-
Respiratory Protection: When handling the solid powder outside of a fume hood (which is strongly discouraged) or if there is a risk of dust generation that cannot be controlled, a NIOSH-approved respirator is necessary.[6][8] The specific type (e.g., N95, or a full-face respirator with appropriate cartridges) should be determined by a formal risk assessment.
Section 4: Standard Operating Procedures for Safe Handling and Storage
Adherence to standardized protocols is essential for ensuring reproducible safety.
4.1 Protocol: Weighing and Preparing a Solution of this compound
This protocol is designed as a self-validating system where each step mitigates a specific, identified risk.
-
Pre-Work Checklist:
-
Verify the chemical fume hood is functioning correctly (check certification date and airflow monitor).
-
Ensure the work area is clean and uncluttered.
-
Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Don all required PPE as outlined in Section 3.2 (double gloves, gown, goggles).
-
-
Weighing the Solid Compound:
-
Perform all weighing operations on a static-free weigh boat or glassine paper inside the chemical fume hood. The rationale is to contain any generated dust.
-
Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution:
-
Place a stir bar in the receiving flask containing the chosen solvent (e.g., methanol).
-
Slowly and carefully add the weighed solid to the solvent in the flask, keeping the operation well within the fume hood.
-
This prevents splashing and ensures any vapors are captured by the hood's exhaust.
-
-
Post-Handling and Cleanup:
-
Carefully dispose of the weigh boat/paper in a designated solid hazardous waste container.
-
Wipe down the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth. Dispose of the cloth as hazardous waste.
-
Remove outer gloves and dispose of them in the designated waste stream before leaving the fume hood area.
-
Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.[11]
-
4.2 Storage Requirements
Proper storage is critical to maintaining chemical stability and preventing accidental exposure.
-
Conditions: Store in a cool, dry, well-ventilated area.[11] The container must be kept tightly closed to prevent exposure to moisture and air.[6]
-
Security: The storage location should be a locked cabinet or an area accessible only to authorized personnel, reflecting the compound's toxicity.
-
Incompatibilities: Segregate from acids, acid chlorides, acid anhydrides, and strong oxidizing agents to prevent potentially violent reactions.[7][12]
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
5.1 Spill Response
The following decision tree outlines the appropriate response to a spill.
Caption: Decision tree for responding to a this compound spill.
For any spill, the first step is to evacuate the immediate area if there is any uncertainty.[6] For minor spills inside a fume hood, personnel with appropriate training and PPE may proceed with cleanup by dampening the solid with a solvent like alcohol to prevent dust formation, sweeping it into a container, and decontaminating the area.[6][12]
5.2 Fire Response
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13]
-
Hazards: The compound is combustible.[14] Upon heating to decomposition, it may emit toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride gas.[12][13]
-
Firefighter Protection: Responders must wear full protective gear and a self-contained breathing apparatus (SCBA).[6]
5.3 First Aid Measures
First aiders must protect themselves before assisting a victim. Seek immediate medical attention in all cases of exposure.
-
Inhalation: Remove the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Call for immediate medical assistance.[15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Do not induce vomiting. Call a poison center or doctor immediately.[7]
Section 6: Waste Disposal
Chemical waste disposal is strictly regulated to protect human health and the environment.
-
Classification: this compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent materials) must be disposed of as hazardous waste.[6]
-
Procedure: All waste must be collected in properly sealed and labeled containers. Contact a licensed professional waste disposal service to arrange for pickup and disposal.[6] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Compliance: Always adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.[6]
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An In-Depth Technical Guide to 2,5-Dichloro-4-methoxyaniline for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Foreword
Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a vast array of therapeutic agents. Among these, 2,5-Dichloro-4-methoxyaniline presents itself as a compound of significant interest. Its unique substitution pattern—a methoxy group for potential hydrogen bonding and metabolic modulation, flanked by two chlorine atoms that can influence acidity, lipophilicity, and metabolic stability—makes it a compelling building block for novel drug candidates. This guide provides a comprehensive overview of the material safety, physicochemical properties, handling protocols, and potential applications of this compound, designed to empower researchers in their drug discovery and development endeavors.
Chemical Identity and Physicochemical Properties
This compound is a chlorinated and methoxylated aniline derivative. While comprehensive experimental data for this specific isomer is not widely published, its properties can be contextualized by examining related compounds.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 2,5-Dichloroaniline[1][2] | 2,4-Dichloro-5-methoxyaniline[3] | 4-Methoxyaniline (p-Anisidine)[2] |
| CAS Number | 101251-23-4[4] | 95-82-9 | 98446-49-2 | 104-94-9 |
| Molecular Formula | C₇H₇Cl₂NO | C₆H₅Cl₂N | C₇H₇Cl₂NO | C₇H₉NO |
| Molecular Weight | 192.04 g/mol [4] | 162.01 g/mol | 192.04 g/mol | 123.15 g/mol |
| Appearance | Not widely reported; likely a solid | Colorless to brown solid[2] | Pale brown solid[3] | Light reddish-brown solid |
| Melting Point | Data not available | 47-50 °C | 51 °C | 56-59 °C |
| Boiling Point | Data not available | 251 °C | 290.1 °C (Predicted) | 243 °C |
| Solubility | Data not available | Insoluble in water[1] | Slightly soluble in Chloroform and Methanol | Sparingly soluble in water |
The molecular weight of this compound is confirmed to be 192.04 g/mol [4]. Based on the properties of its structural analogs, it is predicted to be a solid at room temperature with low solubility in water. The presence of the methoxy group, in contrast to 2,5-dichloroaniline, is expected to slightly increase its polarity and potential for hydrogen bonding.
Hazard Identification and Safety Profile
Understanding the hazard profile of a chemical is paramount for ensuring laboratory safety. The primary hazards associated with this compound are skin, eye, and respiratory irritation[4].
GHS Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
While specific comprehensive toxicological studies on this compound are limited, the broader class of chlorinated anilines is known for its potential toxicity. Aniline and its derivatives can be absorbed through the skin and may cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. Chronic exposure to some anilines has been linked to an increased risk of cancer[5]. Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
Safe Handling and Storage Protocols
A multi-layered approach to safety is essential when working with this compound, encompassing engineering controls, personal protective equipment, and stringent operational procedures.
Engineering Controls and Personal Protective Equipment (PPE)
The primary route of exposure is through inhalation of dust particles and direct contact with the skin and eyes. The following workflow outlines the necessary protective measures.
Caption: Workflow for the safe handling of this compound.
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Application in Drug Discovery and Synthesis
While direct synthesis of a marketed drug using this compound is not prominently documented, its structural isomer, 2,4-dichloro-5-methoxyaniline, serves as a pivotal intermediate in the synthesis of Bosutinib [3]. Bosutinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML)[3]. This established use of a closely related isomer underscores the potential of this compound as a valuable building block for medicinal chemists.
The strategic placement of the chloro and methoxy groups on the aniline ring allows for a variety of synthetic transformations. The amino group can be readily acylated, alkylated, or used in coupling reactions to construct more complex molecular architectures. The chlorine atoms can participate in nucleophilic aromatic substitution reactions or cross-coupling reactions, further expanding the synthetic possibilities.
Hypothetical Synthetic Pathway
The following diagram illustrates a plausible synthetic route where this compound could be utilized to generate a library of diverse compounds for screening.
Caption: Potential synthetic transformations of this compound.
Spill, Leak, and Disposal Procedures
In the event of a spill, trained personnel wearing appropriate PPE should be responsible for cleanup.
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
All waste generated from the use of this compound must be treated as hazardous waste. Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
This compound is a chemical intermediate with significant potential in the field of drug discovery. Its handling requires a thorough understanding of its associated hazards and the implementation of robust safety protocols. While specific data on this isomer is still emerging, the information available on related compounds provides a strong foundation for its safe and effective use in the laboratory. As research progresses, the synthetic utility of this and other substituted anilines will undoubtedly continue to contribute to the development of novel and life-saving therapeutics.
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The Strategic Role of 2,5-Dichloro-4-methoxyaniline Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted aniline scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Among these, 2,5-dichloro-4-methoxyaniline and its derivatives have emerged as a privileged structural motif, particularly in the realm of oncology and kinase inhibition. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning applications of this compound derivatives. We will delve into the strategic considerations behind their design, detailed synthetic protocols, and the critical analysis of structure-activity relationships (SAR) that drive the optimization of lead compounds. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics.
Introduction: The Enduring Significance of the Aniline Scaffold in Medicinal Chemistry
Aniline and its derivatives have a long and storied history in the pharmaceutical sciences. Their utility stems from their synthetic tractability, allowing for diverse functionalization, and their ability to engage in key interactions with biological targets, such as hydrogen bonding and aromatic stacking. However, the metabolic liabilities associated with simple anilines, often leading to toxicity, have necessitated the exploration of substituted analogues with improved pharmacological profiles.[1] The strategic placement of electron-withdrawing groups, like chlorine atoms, and electron-donating groups, such as a methoxy moiety, on the aniline ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This modulation is key to fine-tuning the efficacy and safety of drug candidates.[2]
The this compound core, in particular, presents a unique combination of features. The two chlorine atoms can enhance binding affinity through halogen bonding and improve metabolic resistance, while the methoxy group can modulate solubility and provide a handle for further derivatization. This trifecta of substituents creates a scaffold with significant potential for generating potent and selective inhibitors of various biological targets.
Synthesis and Derivatization Strategies
The synthesis of the core this compound scaffold and its subsequent derivatization are critical steps in the drug discovery process. While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, its synthesis can be conceptually approached through multi-step sequences involving chlorination, nitration, methoxylation, and reduction reactions on appropriate benzene precursors.
A plausible synthetic approach, adapted from methodologies for related substituted anilines, is outlined below.[3]
Caption: Proposed synthetic pathway to this compound.
Once the this compound core is obtained, the primary amino group serves as a versatile handle for a wide array of derivatization reactions, most notably N-acylation and N-alkylation, to generate libraries of potential drug candidates.
N-Acylation of this compound
The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry.[4] This reaction allows for the introduction of diverse functionalities that can probe the binding pocket of a target protein and modulate the physicochemical properties of the molecule.
Detailed Experimental Protocol for N-Acylation:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 equivalents) or diisopropylethylamine (DIPEA, 1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the desired acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) to the stirred solution. The reaction is often performed at 0 °C to control exothermicity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
This protocol provides a general framework that can be adapted for a wide range of acylating agents to generate a diverse library of amide derivatives.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The this compound scaffold has shown particular promise in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.
The aniline core can act as a key hydrogen bond donor or acceptor within the ATP-binding pocket of kinases. The substituents on the aniline ring are critical for achieving both potency and selectivity.
Caption: Key interactions of a this compound-based kinase inhibitor.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a broad series of this compound derivatives are not extensively published, we can extrapolate key principles from related scaffolds. For instance, in a series of 4-anilino-3-cyano-6,7-dialkoxyquinolines developed as MEK inhibitors, the nature of the substituent on the aniline ring was found to be critical for potency.[5] The introduction of hydrophobic groups at the para-position of the aniline ring through linkers like oxygen, sulfur, or a methylene group led to the most active compounds.
Hypothetical SAR Table for this compound Derivatives:
| R-Group (at N-acyl position) | Modification Rationale | Expected Impact on Activity |
| Phenyl | Introduction of a hydrophobic moiety to occupy a hydrophobic pocket. | Potential for increased potency. |
| 4-Fluorophenyl | Introduction of a halogen for potential halogen bonding and improved metabolic stability. | May enhance binding affinity and pharmacokinetic properties. |
| Pyridyl | Introduction of a nitrogen atom to act as a hydrogen bond acceptor and improve solubility. | Could improve both potency and drug-like properties. |
| Methyl | A small, simple substituent to probe for steric constraints in the binding pocket. | Likely to have lower potency compared to larger, more functionalized groups. |
This systematic approach to modifying the N-acyl group allows for the exploration of the chemical space around the core scaffold and the identification of key interactions that drive inhibitory activity.
Characterization and Quality Control
The unambiguous characterization of newly synthesized derivatives is paramount for ensuring the integrity of biological data. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the synthesized compounds.[6][7] The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed picture of the molecular framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H and C=O stretches of the amide bond.
Safety and Handling
Substituted anilines and their derivatives should be handled with appropriate safety precautions. This compound is classified as harmful and an irritant.[8]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable starting point for the design and synthesis of novel drug candidates, particularly in the field of kinase inhibition. Its unique substitution pattern offers a balance of features that can be exploited to achieve high potency, selectivity, and favorable pharmacokinetic properties. The synthetic strategies outlined in this guide provide a roadmap for the generation of diverse chemical libraries based on this core. Future work in this area will likely focus on the exploration of a wider range of N-acyl and N-alkyl derivatives, detailed biological evaluation against a panel of kinases and other relevant targets, and comprehensive in vitro and in vivo profiling to identify promising lead compounds for further development. The continued investigation of this and related substituted aniline scaffolds will undoubtedly contribute to the advancement of modern medicinal chemistry and the discovery of new therapies for a range of human diseases.
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Methodological & Application
Use of "2,5-Dichloro-4-methoxyaniline" in azo dye synthesis
Application Note: High-Performance Azo Pigment Synthesis Using 2,5-Dichloro-4-methoxyaniline
Executive Summary
This technical guide outlines the optimized protocol for utilizing This compound (also known as 2,5-Dichloro-p-anisidine) as a diazo component in the synthesis of high-performance Naphthol AS azo pigments. Unlike simple anilines, the presence of chlorine atoms at the 2,5-positions and a methoxy group at the 4-position imparts unique steric and electronic properties, resulting in pigments with superior solvent resistance and lightfastness. This protocol addresses the specific challenges of diazotizing sterically hindered, halogenated amines and controlling the coupling reaction to maximize color strength and purity.
Chemical Profile & Safety
This compound is a substituted aromatic amine. The ortho-chlorine atom provides steric protection to the azo linkage in the final dye, while the para-methoxy group functions as an auxochrome, shifting absorption bathochromically (red-shift).
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 2,5-Dichloro-p-anisidine; 4-Amino-2,5-dichloroanisole |
| CAS Number | 101251-23-4 (Isomer specific) / 5392-28-9 (Generic ref) |
| Molecular Formula | C₇H₇Cl₂NO |
| Molecular Weight | 192.04 g/mol |
| Appearance | Crystalline solid (Off-white to grey/brown) |
| Solubility | Low in water; soluble in hot HCl, Acetone, Ethanol |
Safety Warning: Chlorinated anilines are potential carcinogens and skin sensitizers. All operations must be conducted in a fume hood with appropriate PPE (Nitrile gloves, respirator, eye protection).
Reaction Mechanism
The synthesis proceeds via two distinct stages: Diazotization and Azo Coupling .[1][2]
-
Diazotization: The amine reacts with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt.[1] The electron-donating methoxy group facilitates this, but the steric bulk of the chlorines requires vigorous stirring and fine particle size.
-
Coupling: The diazonium electrophile attacks the electron-rich position of a coupling component (e.g., Naphthol AS-D) under controlled pH conditions.
Graphviz Diagram: Reaction Pathway
Caption: Pathway transforming the amine precursor into the final azo pigment via diazonium intermediate.
Experimental Protocol
Phase A: Preparation of the Diazonium Salt
Objective: Convert the amine into a reactive diazonium chloride solution.
Reagents:
-
This compound: 19.2 g (0.1 mol)
-
Hydrochloric Acid (37%): 25 mL (approx. 2.5 eq)
-
Sodium Nitrite (NaNO₂): 7.0 g (dissolved in 20 mL water)
-
Sulfamic Acid: ~0.5 g
-
Ice/Water: As required[1]
Step-by-Step:
-
Dispersion: In a 500 mL beaker, disperse 19.2 g of the amine in 100 mL water. Add 25 mL concentrated HCl. Heat to 70°C to dissolve the amine (forming the hydrochloride salt), then cool rapidly to 0-5°C using an ice bath. Note: Rapid cooling precipitates fine crystals, essential for smooth diazotization.
-
Diazotization: With the temperature maintained at 0-5°C, add the NaNO₂ solution dropwise over 30 minutes. The solution should turn clear or slightly yellow.
-
Endpoint Verification:
-
Starch-Iodide Test: A drop of the mixture on starch-iodide paper must turn blue immediately (indicating excess Nitrite).
-
Congo Red Test: Ensure the pH remains strongly acidic (paper turns blue).
-
-
Stabilization: Stir for an additional 30 minutes. Just before coupling, add small amounts of Sulfamic Acid until the starch-iodide test is negative. Critical: Excess nitrous acid will degrade the coupling component and darken the final pigment.
Phase B: Coupling Reaction
Objective: React the diazonium salt with Naphthol AS-D to precipitate the pigment.
Reagents:
-
Naphthol AS-D (or equivalent): 0.1 mol
-
Sodium Hydroxide (NaOH): 0.12 mol
-
Surfactant (e.g., Tween 80): 0.5 g (Optional, for particle size control)
-
Sodium Acetate: Buffer agent
Step-by-Step:
-
Coupler Dissolution: Dissolve the Naphthol derivative in 200 mL water containing the NaOH and surfactant. Heat if necessary to ensure complete dissolution, then cool to 15°C.
-
Precipitation (Acid Pasting - Optional): For finer particle size, the Naphthol can be reprecipitated by adding dilute acid before coupling, but direct coupling is standard for this class.
-
Coupling: Slowly add the cold Diazonium Salt solution (from Phase A) into the Coupler solution over 60 minutes.
-
pH Control: Simultaneously add Sodium Acetate solution to maintain the pH between 5.0 and 6.0 . Note: Too high pH (>8) causes diazo decomposition; too low pH (<4) stops the coupling.
-
Digestion: Once addition is complete, heat the pigment slurry to 80-90°C for 1 hour. This "ripening" step improves crystallinity and filtration properties.
-
Isolation: Filter the pigment hot. Wash with hot water until the filtrate is neutral and chloride-free. Dry at 60°C.
Workflow Visualization
Graphviz Diagram: Experimental Workflow
Caption: Operational flowchart ensuring process integrity from amine dissolution to pigment isolation.
Quality Control & Troubleshooting
| Parameter | Method | Acceptance Criteria | Troubleshooting |
| Diazo Clarity | Visual | Clear/Slight Haze | If turbid, filter before coupling. Unreacted amine ruins brightness. |
| Purity (HPLC) | Reverse Phase C18 | >98.5% | Impurities often stem from incomplete diazotization. |
| Color Strength | Spectrophotometer | ±2% of Std | Low strength usually indicates diazo decomposition (temp too high). |
| Free Amine | TLC | <0.1% | Ensure slight excess of NaNO₂ during Phase A. |
References
-
Hunger, K. (2004). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.
-
Zollinger, H. (2003).[3] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Helvetica Chimica Acta.
-
BenchChem. (2025).[1] Diazotization Protocols for Substituted Anilines.
-
PubChem. (n.d.).[4] this compound Compound Summary.
-
Google Patents. (2016). Method for diazotizing 2,5-dichloroaniline derivatives (CN105873900A).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Dichloro-4-methoxyaniline
Welcome to the technical support center for the synthesis of 2,5-Dichloro-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you with the knowledge to overcome common challenges and optimize your synthesis for higher yield and purity.
Overview of the Primary Synthetic Route
The most prevalent and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of its nitro precursor, 2,5-dichloro-4-methoxy-1-nitrobenzene. This process typically involves the use of a platinum-on-carbon (Pt/C) catalyst in an aromatic solvent. While seemingly straightforward, several factors can influence the reaction's success.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Low or No Yield
Q1: My reaction has stalled, and I'm observing very low conversion of the starting material. What are the likely causes?
A1: A stalled reaction can be attributed to several factors, primarily related to the catalyst and reaction conditions.
-
Catalyst Activity: The platinum-on-carbon catalyst is susceptible to poisoning. Ensure your starting materials and solvent are free from impurities like sulfur or thiophene derivatives, which can deactivate the catalyst. The age and storage conditions of the catalyst can also affect its activity.
-
Insufficient Hydrogen Pressure: The reduction of the nitro group requires a sufficient supply of hydrogen. Ensure your reaction vessel is properly sealed and that the hydrogen pressure is maintained within the recommended range (e.g., 5 to 50 atmospheres gauge) throughout the reaction.[1]
-
Inadequate Mixing: Proper agitation is crucial to ensure good contact between the reactants, solvent, catalyst, and hydrogen gas. If the stirring is inefficient, the reaction rate will be significantly reduced.
-
Low Temperature: While higher temperatures can sometimes lead to side reactions, a temperature that is too low may result in a sluggish reaction. The optimal temperature range is typically between 80°C and 110°C.[1]
Q2: I've confirmed my catalyst is active and the reaction conditions are optimal, but my yield is still disappointingly low. What else should I investigate?
A2: If the fundamental reaction parameters are correct, consider the possibility of side reactions or product loss during workup.
-
Side Reactions: The primary side reaction of concern is dehalogenation, where one or both chlorine atoms are replaced by hydrogen. This can be minimized by using a modified (sulfited) Pt/C catalyst and maintaining a slightly basic pH (8-10) through the addition of buffer substances.[1] The formation of colored byproducts can also occur, indicating over-reduction or other undesired transformations.
-
Product Loss During Workup: The isolation of this compound is critical for achieving a high yield. If you are precipitating the product from the reaction mixture, ensure the solution is sufficiently cooled to maximize crystallization. During filtration, wash the product with a minimal amount of cold solvent to avoid redissolving it.
Impure Product
Q3: My final product is discolored (e.g., reddish or dark). What causes this, and how can I obtain a purer, colorless product?
A3: Discoloration is a common issue and is often due to the formation of colored impurities or oxidation of the desired aniline product.
-
Oxidation: Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored byproducts. It is crucial to handle the isolated product under an inert atmosphere (e.g., nitrogen) whenever possible, especially during drying and storage. Filtering the catalyst under nitrogen can also prevent the filtrate from turning red.[1]
-
Incomplete Reduction: The presence of unreacted nitro starting material or partially reduced intermediates (e.g., nitroso or hydroxylamine compounds) can impart color to the final product. Ensure the reaction goes to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side-Product Formation: As mentioned earlier, dehalogenation and other side reactions can generate impurities that may be colored. Optimizing the reaction conditions to minimize these side reactions is key.
-
Purification: If your product is consistently discolored, a recrystallization step may be necessary. Solvents such as ethanol-water mixtures have been shown to be effective for the purification of similar compounds.[2]
Q4: I'm observing an impurity with a lower molecular weight than my product in my mass spectrometry analysis. What could this be?
A4: A lower molecular weight impurity is often indicative of dehalogenation, where a chlorine atom has been replaced by a hydrogen atom. This results in the formation of 2-chloro-4-methoxyaniline or 5-chloro-4-methoxyaniline. To mitigate this, consider the following:
-
Catalyst Modification: Employing a sulfited Pt/C catalyst can help to suppress the hydrodechlorination side reaction.[1]
-
pH Control: Maintaining a slightly alkaline pH can also reduce the incidence of dehalogenation.
-
Reaction Time: Prolonged reaction times can sometimes lead to an increase in dehalogenation. Monitor the reaction closely and stop it once the starting material has been consumed.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a different catalyst for this reduction?
A1: While platinum on carbon is widely used, other catalysts like palladium on carbon (Pd/C) can also be effective for nitro group reductions. However, the selectivity and potential for side reactions like dehalogenation may differ. It is advisable to perform small-scale test reactions to evaluate the performance of an alternative catalyst.
Q2: Are there alternative, non-catalytic hydrogenation methods for this synthesis?
A2: Yes, other reduction methods have been reported. For instance, the use of zinc powder in an ethanol-water mixture with a catalytic amount of ammonium chloride and glacial acetic acid can yield the desired product.[2] Another patented method involves the use of selenium as a catalyst with carbon monoxide under high pressure.[3] These methods may be advantageous in situations where high-pressure hydrogenation equipment is not available, but they may also involve more complex workup procedures.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What is the best way to purify the final product?
A4: The primary purification method is typically precipitation from the reaction mixture, followed by filtration.[1][4] If further purification is required to remove colored impurities or side products, recrystallization is recommended. A solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. Ethanol-water or methanol-water mixtures are often good starting points.[2]
Data Summary Table
| Parameter | Recommended Conditions | Potential Issues if Deviated |
| Catalyst | Sulfited Platinum on Carbon (Pt/C) | Dehalogenation, lower yield |
| Solvent | Aromatic (e.g., Xylene, Toluene) | Incomplete reaction, solubility issues |
| Temperature | 80 - 110 °C | Slow reaction (too low), side reactions (too high) |
| Hydrogen Pressure | 5 - 50 atm | Incomplete reduction |
| pH | 8 - 10 (with buffer) | Increased dehalogenation |
| Workup Atmosphere | Inert (Nitrogen) | Product oxidation and discoloration |
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
2,5-dichloro-4-methoxy-1-nitrobenzene
-
Xylene (or Toluene)
-
Sulfited Platinum on Carbon (Pt/C) catalyst (5% w/w)
-
Aqueous buffer solution (pH 8-10)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, charge the 2,5-dichloro-4-methoxy-1-nitrobenzene, xylene, Pt/C catalyst, and the aqueous buffer solution.
-
Seal the reactor and purge with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar).
-
Heat the mixture to 95-100°C with vigorous stirring.
-
Maintain the hydrogen pressure by periodically re-pressurizing as it is consumed.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst under a nitrogen atmosphere.
-
To the filtrate, add water and remove the xylene via steam distillation or under reduced pressure.
-
Cool the remaining aqueous mixture to 20-25°C to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
References
- Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
-
Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. ResearchGate. [Link]
- Method for synthesizing 2,5-dimethoxy-4-chloroaniline.
- Preparation process of 4-chloro-2,5-dimethoxy-aniline.
Sources
- 1. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents [patents.google.com]
- 4. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
Technical Support Center: 2,5-Dichloro-4-methoxyaniline Synthesis
This technical guide addresses the synthesis and impurity management of 2,5-Dichloro-4-methoxyaniline (also known as 4-Amino-2,5-dichloroanisole).
The content focuses on the most prevalent industrial route: Nitration of 2,5-dichloroanisole followed by Reduction , as direct chlorination of p-anisidine typically yields the unwanted 2,6-dichloro isomer due to the directing power of the amine.
Current Status: Online Role: Senior Application Scientist Subject: Impurity Profiling & Troubleshooting
Synthesis Pathway & Impurity Origins[1]
To troubleshoot effectively, we must first map the standard synthesis route and identify where specific byproducts originate. The primary route involves the nitration of 2,5-dichloroanisole, followed by selective reduction.
Core Reaction Workflow
Figure 1: Synthesis pathway of this compound showing critical branch points for impurity formation.
Troubleshooting Guide (Q&A)
Module A: The "Des-Chloro" Impurity (Dehalogenation)
User Question: "I am performing the reduction step using H2 and Pd/C. My LC-MS shows a significant peak at [M-34], corresponding to the loss of a chlorine atom. How do I prevent this?"
Technical Diagnosis: You are observing hydrodechlorination . Aryl chlorides are susceptible to hydrogenolysis (cleavage of the C-Cl bond) under standard catalytic hydrogenation conditions, especially when using Palladium (Pd), which is highly active for this transformation.
Corrective Protocol: You must poison the catalyst or switch reduction methods to preserve the halogen atoms.
-
Option 1: Sulfided Catalysts (Recommended for Scale-up)
-
Action: Switch from standard Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) .
-
Mechanism: Sulfur modifies the electronic properties of the metal surface, drastically reducing its affinity for the C-Cl bond while retaining activity for the -NO2 to -NH2 reduction [1].
-
Protocol Adjustment:
-
Load: 1-3 wt% Pt(S)/C.
-
Pressure: 5-10 bar H2.
-
Temp: 60-80°C.
-
Validation: Dechlorinated impurities should drop below 0.5%.
-
-
-
Option 2: Chemical Inhibition [1]
-
Action: Add a dehalogenation inhibitor if you must use Pd/C.
-
Reagent: Add Morpholine or Thiophene (trace amounts) to the reaction mixture.
-
Mechanism: These species selectively block the active sites responsible for hydrogenolysis.
-
-
Option 3: Bechamp Reduction (Iron/Acid)
-
Action: Use Iron powder (Fe) and dilute Acetic Acid or HCl.
-
Why: Chemical reduction with Iron is completely chemoselective for the nitro group and will never remove the chlorine atoms.
-
Drawback: Generates iron sludge waste, making it less ideal for "green" chemistry but excellent for purity.
-
Module B: Regioselectivity & Isomers
User Question: "My HPLC shows a persistent impurity (approx. 5-8%) eluting just before the main peak. It has the same mass as the product. Is this the 2,6-dichloro isomer?"
Technical Diagnosis: If you synthesized this via the nitration of 2,5-dichloroanisole, this is likely the 6-amino-2,5-dichloroanisole (derived from the 6-nitro isomer).
-
Mechanism: The methoxy group directs ortho and para. While para (position 4) is favored due to sterics, the ortho position (position 6) is accessible.
-
Note: If you attempted direct chlorination of p-anisidine, the impurity is likely the major product (2,6-dichloro-4-methoxyaniline), as the amine directs ortho to itself.
Corrective Protocol: Regioselectivity is determined in the Nitration Step , not the reduction step.
-
Temperature Control:
-
Maintain nitration temperature below 5°C . Higher temperatures increase the energy available to overcome the steric barrier of the ortho (6) position.
-
-
Solvent Selection:
-
Use Acetic Anhydride as a co-solvent. This forms acetyl nitrate in situ, which is a bulkier electrophile than the free nitronium ion, thereby increasing steric preference for the para (4) position.
-
-
Purification:
-
The 6-nitro isomer usually has a lower melting point and different solubility profile. Recrystallize the Nitro-Intermediate (before reduction) from Ethanol/Water (80:20) . It is much harder to separate the isomers after they are reduced to anilines.
-
Module C: Colored Impurities (Azo Compounds)
User Question: "The product is technically pure by HPLC (>99%), but it has a reddish/brown hue instead of being off-white. What is causing this?"
Technical Diagnosis: This indicates trace Azo or Azoxy coupling products. These are highly colored intermediates formed when the reduction environment is too alkaline or hydrogen availability is insufficient.
Corrective Protocol:
-
pH Management:
-
Ensure the reduction media is slightly acidic to neutral (pH 5-7). Alkaline conditions promote the condensation of nitroso/hydroxylamine intermediates into azo dyes [2].
-
-
Hydrogen Mass Transfer:
-
Issue: If H2 gas transfer is slow, the concentration of the reactive nitroso intermediate builds up.
-
Fix: Increase stirring speed (rpm) to improve gas-liquid mass transfer. Ensure H2 pressure is maintained constant throughout the reaction, not just at the start.
-
Impurity Profile Summary
| Impurity Name | Structure Description | Origin Step | Detection (Relative to Product) | Management Strategy |
| Des-Chloro | 2-Chloro-4-methoxyaniline | Reduction | MS: [M-34]HPLC: Earlier RT (more polar) | Use Sulfided Pt/C or Fe/Acid reduction. |
| Ortho-Isomer | 6-Amino-2,5-dichloroanisole | Nitration | MS: Same MassHPLC: Close elution (often front shoulder) | Lower nitration temp; Recrystallize Nitro intermediate. |
| Azo-Dimer | 2,2',5,5'-Tetrachloro-4,4'-dimethoxyazobenzene | Reduction | MS: [2M-4]Visual: Red/Brown color | Avoid high pH; Increase H2 pressure/stirring. |
| Over-Nitrated | Dinitro-dichloroanisole | Nitration | MS: [M+45] | Stoichiometric control of HNO3 (0.98 - 1.05 eq). |
Validated Protocol: Reduction via Sulfided Pt/C
This protocol is designed to minimize the "Des-Chloro" impurity.
Reagents:
-
Substrate: 4-Nitro-2,5-dichloroanisole (1.0 eq)
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum), 2 wt% loading relative to substrate.
-
Solvent: Methanol or Ethyl Acetate.
Step-by-Step:
-
Inerting: Charge the autoclave with substrate, catalyst, and solvent. Purge with Nitrogen (3x) to remove Oxygen (prevents oxidation tars).
-
Pressurization: Charge Hydrogen to 5 bar .
-
Ramp: Heat to 70°C while stirring vigorously (>800 rpm).
-
Monitoring: Monitor H2 uptake. When uptake ceases, hold for 30 mins.
-
Sampling: Take an IPC (In-Process Control) sample.
-
Check: If Nitro precursor > 0.5%, continue.
-
Check: If Des-Chloro > 0.5%, stop immediately (prolonged exposure promotes dechlorination).
-
-
Workup: Filter catalyst while warm (to prevent product precipitation on the catalyst). Concentrate filtrate to crystallize.[2]
References
-
Vertex Pharma / Google Patents. (1991). Process for the preparation of 4-chloro-2,5-dimethoxy-aniline (and related halogenated anilines).[3][4][5][6] US Patent 5041671A. Demonstrates the necessity of sulfided catalysts to prevent dehalogenation.
-
PrepChem. (n.d.). Synthesis of 2,5-dichloroaniline (and related reduction methodologies). Discusses sulfide reduction and pH control to manage byproducts.
-
ResearchGate. (2015). Study on preparing 2,5-dimethoxy-4-chloro-aniline. Provides insights into solvent effects and zinc reduction protocols applicable to similar chlorinated anisoles.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents [patents.google.com]
- 5. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 6. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
Technical Support Center: Catalytic Reduction of Dichloronitrobenzenes
Welcome to the technical support center for the catalytic reduction of dichloronitrobenzenes (DCNBs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. The synthesis of dichloroanilines (DCAs) is a cornerstone for producing a wide array of pharmaceuticals, agrochemicals, and pigments. However, the catalytic hydrogenation of DCNBs is often plagued by issues of selectivity, catalyst stability, and reaction efficiency.
This document is structured as a series of frequently asked questions (FAQs) to directly address the practical problems you may face at the bench. My goal is to provide not just solutions, but also the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Section 1: Troubleshooting Poor Conversion and Low Yield
Q1: My hydrogenation of 3,4-DCNB has stalled. The reaction starts, but conversion plateaus at 60-70%, even with extended reaction times. What are the likely causes?
A1: This is a classic case of catalyst deactivation or inhibition, a frequent challenge in nitroarene hydrogenation.[1] From my experience, there are several root causes to investigate:
-
Catalyst Poisoning: The most common culprit. Your starting material, solvent, or hydrogen gas might contain impurities that poison the catalyst. Sulfur, nitrogen, and halogen compounds are notorious poisons for noble metal catalysts like Palladium (Pd) and Platinum (Pt). Even trace amounts can shut down the reaction.[2] A key indicator of poisoning is an initial reaction rate that rapidly declines.
-
Product Inhibition: The desired product, 3,4-dichloroaniline (3,4-DCA), or intermediates can sometimes adsorb strongly onto the catalyst's active sites, more so than the reactant, effectively blocking further reaction. This is particularly relevant when the product concentration becomes high.
-
Formation of Passivating Layers: In some cases, reaction intermediates or byproducts can polymerize or coke on the catalyst surface, physically blocking the active sites. This is often indicated by a color change in the catalyst (e.g., from black to a tarry brown).
-
Insufficient Mass Transfer: The reaction is triphasic (solid catalyst, liquid substrate/solvent, gaseous hydrogen). If your stirring is inadequate or the hydrogen pressure is too low, the catalyst surface can become starved of hydrogen, leading to a halt in the reaction. The rate of hydrogen dissolution into the liquid phase can become the rate-limiting step.
Troubleshooting Steps:
-
Verify Reagent Purity: Use freshly distilled solvents and high-purity DCNB. If possible, use a hydrogen source with an in-line purifier.
-
Increase Agitation: Ensure your stirring is vigorous enough to keep the catalyst suspended and to maximize gas-liquid interface.
-
Check Catalyst Loading: While it may seem counterintuitive, sometimes too high a catalyst loading can exacerbate mass transfer limitations. A typical starting point is 1-5 mol% of the metal relative to the substrate.
-
Perform a Catalyst Activity Test: Run a control reaction with a model substrate known to be clean and reactive (e.g., nitrobenzene) using the same batch of catalyst. If this reaction also fails, your catalyst is likely the issue.
Q2: My conversion is complete, but the isolated yield of the desired dichloroaniline is significantly lower than expected. Where is my product going?
A2: Assuming your conversion analysis (e.g., by GC or HPLC) is accurate, a low isolated yield points to one of two areas: mechanical loss during workup or, more likely, the formation of soluble byproducts that are not easily detected or are lost during purification.
-
Hydrodechlorination: This is the most significant side reaction in this chemistry. The catalyst, particularly Pd/C, can cleave one or both C-Cl bonds, leading to the formation of chloroanilines and aniline.[3] These byproducts often have similar polarities to the desired DCA, making them difficult to separate by standard chromatography or crystallization.
-
Formation of Condensation Products: During the reduction of a nitro group, several intermediates are formed, such as nitroso and hydroxylamine species.[4][5] These can react with each other or with the starting material to form azoxy, azo, or hydrazo compounds.[5][6] These are often colored and can complicate your purification.
-
Ring Hydrogenation: While less common under typical conditions for nitro reduction, over-hydrogenation of the aromatic ring to form dichloro-cyclohexylamines can occur, especially at high pressures and temperatures with rhodium or ruthenium catalysts.[7]
Troubleshooting Steps:
-
Analyze the Crude Reaction Mixture: Before any workup, take a sample of the crude mixture and analyze it thoroughly, for instance by GC-MS, to identify any and all byproducts. This will tell you exactly which side reactions are occurring.
-
Optimize Reaction Conditions to Minimize Byproducts: If hydrodechlorination is the issue, refer to Section 2 of this guide. If condensation products are forming, consider lowering the reaction temperature or ensuring a constant, sufficient supply of hydrogen to rapidly convert the reactive intermediates.
Section 2: Addressing Selectivity and Hydrodechlorination
Q3: I'm seeing a significant amount of mono-chloroanilines and even aniline in my product mixture. How can I suppress this hydrodechlorination?
A3: This is the central challenge in the catalytic reduction of DCNBs. The goal is to reduce the nitro group without touching the C-Cl bonds.[4][5] Hydrodechlorination is essentially a competing hydrogenation reaction. Here’s how to tackle it, based on the underlying principles:
-
Catalyst Choice is Critical: Palladium (Pd) is highly active for hydrogenation but also notoriously prone to causing hydrodechlorination. Platinum (Pt) is often a better choice as it generally shows higher selectivity for the nitro group.[8] Raney Nickel (Ra-Ni) can also be effective, especially when modified.[9]
-
Use of Inhibitors/Modifiers: This is a field-proven strategy. Adding a small amount of a "promoter" or "inhibitor" can selectively poison the sites responsible for C-Cl bond activation without significantly affecting the sites for nitro group reduction.
-
Morpholine: A commonly used inhibitor for platinum catalysts.[6]
-
Amines or Ammonia: Basic additives can often suppress hydrodechlorination.[9][10]
-
Sulfur Compounds: While typically catalyst poisons, controlled addition of specific sulfur compounds like diphenyl sulfide has been shown to dramatically improve selectivity for some systems.[8]
-
-
Solvent Effects: The choice of solvent can have a profound impact on selectivity.[3] Polar, protic solvents like ethanol or isopropanol are common. However, studies have shown that increasing solvent polarity can sometimes increase the rate of both hydrogenation and hydrodechlorination.[3] Aprotic polar solvents can increase the amount of reactive hydrogen on the catalyst surface, which may lead to more hydrodechlorination.[3] Therefore, solvent screening is essential for optimization.
-
Reaction Parameters:
-
Temperature: Lower temperatures generally favor selectivity. Hydrodechlorination often has a higher activation energy than nitro reduction.
-
Hydrogen Pressure: Lowering the hydrogen pressure can sometimes reduce the rate of hydrodechlorination relative to the desired reaction.
-
The mechanism involves preferential adsorption of the nitro group onto the catalyst surface.[11] Modifiers and optimal solvent choice help to ensure that the molecule orients itself on the catalyst in a way that exposes the nitro group to active hydrogen while sterically or electronically disfavoring the interaction of the C-Cl bond with the surface.
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Caption: Troubleshooting flowchart for reducing hydrodechlorination.
Section 3: Data-Driven Catalyst Selection
Q4: How do I choose the best catalyst and conditions for my specific DCNB isomer?
A4: While general rules apply, the optimal catalyst and conditions can be substrate-specific. The electronic and steric effects of the substituent positions matter. A systematic approach, starting with literature precedents and moving to targeted screening, is the most efficient path. Below is a table summarizing typical performance characteristics of common catalysts for the hydrogenation of 3,4-DCNB, which serves as a good starting point.
| Catalyst System | Typical Temp. (°C) | Typical Pressure (bar H₂) | Conversion (%) | Selectivity to 3,4-DCA (%) | Key Observations & Reference |
| 5% Pd/C | 80 - 100 | 5 - 10 | >99 | 85 - 95 | High activity but prone to hydrodechlorination without modifiers.[3] |
| 5% Pt/C | 80 - 120 | 5 - 15 | >99 | >98 | Generally higher selectivity than Pd/C, often the preferred choice.[8] |
| Raney-Nickel | 80 - 120 | 10 - 20 | >99 | >99 | Requires higher temperatures/pressures and often an inhibitor (e.g., triethylamine) for best results.[9] |
| Pt-V/C | 50 - 80 | 5 | >99 | >99 | Bimetallic catalysts can offer superior performance by modifying the electronic properties of the active metal.[12] |
| Raney-Cobalt | 80 - 100 | 10 | ~80 | >98 | Slower reaction rates compared to Pt or Pd, but can exhibit excellent selectivity with low dehalogenation.[12] |
Note: Performance data is illustrative and highly dependent on the specific reaction conditions, catalyst preparation method, and substrate purity.
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Selective Hydrogenation of 3,4-Dichloronitrobenzene (3,4-DCNB)
This protocol provides a robust starting point for achieving high selectivity. Self-validation is built-in through in-process controls.
Materials:
-
3,4-Dichloronitrobenzene (3,4-DCNB)
-
5% Platinum on Carbon (Pt/C) catalyst (50% wet)
-
Ethanol (anhydrous)
-
Morpholine
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
-
Parr-type hydrogenation apparatus or similar pressure reactor
Procedure:
-
Reactor Setup: Ensure the pressure reactor is clean and dry. Add a magnetic stir bar.
-
Inerting: Seal the reactor and purge the system with nitrogen gas for 10-15 minutes to remove all oxygen.
-
Charging Reactants: Under a positive pressure of nitrogen, add 3,4-DCNB (e.g., 10.0 g, 52.1 mmol).
-
Catalyst and Solvent Addition: In a separate beaker, weigh the 5% Pt/C catalyst (e.g., 0.5 g of 50% wet catalyst, corresponding to ~2.5 wt% dry catalyst). Suspend it in ethanol (e.g., 100 mL). Add the inhibitor, morpholine (e.g., 0.1 g, ~1 mol% relative to Pt). Transfer this slurry to the reactor via cannula under nitrogen.
-
Pressurization: Seal the reactor completely. Purge the system 3-5 times with hydrogen gas, venting to a safe location each time. Finally, pressurize the reactor to the desired pressure (e.g., 5 bar).
-
Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80 °C). The reaction is exothermic; monitor the temperature carefully. An uptake of hydrogen should be observed on the pressure gauge.
-
Monitoring (Self-Validation): The reaction is typically complete when hydrogen uptake ceases. To verify, take a small aliquot from the reactor (after cooling and venting). Dilute the sample and analyze by GC or TLC to confirm the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Caution: The catalyst may be pyrophoric upon drying; keep the filter cake wet with solvent during handling and dispose of it properly.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude 3,4-dichloroaniline can be purified by recrystallization or distillation.
References
-
Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances (RSC Publishing). Available at: [Link]
-
Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. National Institutes of Health (NIH). Available at: [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters - ACS Publications. Available at: [Link]
-
Model-Based Guided Troubleshooting Applied to a Selective Catalytic Reduction System. SAE International. Available at: [Link]
-
Effect of Solvent Polarity Properties on the Selectivity and Activity for 3,4-Dichloronitrobenzene Hydrogenation over Pd/C Catalyst. Scientific.net. Available at: [Link]
- Catalytic hydrogenation method for preparing 3,4-dichloroaniline. Google Patents.
-
Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes. Taylor & Francis Online. Available at: [Link]
-
Highly selective hydrogenation of 3,4-dichloronitrobenzene over Pd/C catalysts without inhibitors. ResearchGate. Available at: [Link]
-
Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. PubMed Central (PMC). Available at: [Link]
-
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. PubMed Central (PMC). Available at: [Link]
- Process for preparing 3, 4 dichloroaniline. Google Patents.
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development - ACS Publications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Solvent Polarity Properties on the Selectivity and Activity for 3,4-Dichloronitrobenzene Hydrogenation over Pd/C Catalyst | Scientific.Net [scientific.net]
- 4. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]
- 10. CN103333075A - Production method of 2,5-dichloroaniline - Google Patents [patents.google.com]
- 11. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
"2,5-Dichloro-4-methoxyaniline" stability and storage issues
CAS: 101251-23-4 | Formula: C₇H₇Cl₂NO | Class: Halogenated Anisidines
Introduction: Understanding Your Reagent
Welcome to the technical support guide for 2,5-Dichloro-4-methoxyaniline . As a Senior Application Scientist, I often see this compound mishandled because researchers underestimate its sensitivity.
While the chlorine atoms at positions 2 and 5 provide some deactivation, the methoxy group at position 4 is a strong electron donor (via resonance). This creates a "push-pull" electronic environment that leaves the amine nitrogen susceptible to oxidative degradation and photolysis . If your white powder has turned brown, you are witnessing the formation of azo-linkages and quinoid impurities.
This guide replaces generic advice with field-proven protocols to stabilize, store, and recover your material.
Part 1: The Triage (Visual Quality Check)
Before starting any synthesis, assess the quality of your material using this visual reference table.
Table 1: Visual Integrity Indicators
| Visual State | Status | Chemical Implication | Recommended Action |
| Off-White / Pale Beige Crystalline Solid | Optimal | >98% Purity.[1] Minimal oxidation. | Proceed with experiment immediately. |
| Light Pink / Tan | Caution | Surface oxidation (<1%). Trace azo-impurities forming. | Usable for crude reactions; Recrystallize for sensitive catalysis. |
| Dark Brown / Purple / Black | Critical | Significant degradation (>5%). Polymerization/Quinone formation. | STOP. Perform the "Acid-Base Rescue" protocol (Part 4). |
| Clumping / Wet Appearance | Compromised | Hygroscopic moisture absorption. | Dry in vacuum desiccator over P₂O₅ before use. |
Part 2: Storage & Handling (The "3-Barrier" System)
Anilines are notorious for "aging" in the bottle. To prevent this, you must block the three vectors of degradation: Oxygen, Light, and Moisture .
The Protocol
-
Primary Barrier (Inert Atmosphere): Never store this compound under air. After every use, backfill the container with Argon or Nitrogen. The amine lone pair is an oxygen scavenger.
-
Secondary Barrier (Light Exclusion): The methoxy group increases UV susceptibility. Store only in amber glass vials. If an amber vial is unavailable, wrap the clear vial in aluminum foil.
-
Tertiary Barrier (Thermal Control): Store at 2–8°C (Refrigerator) . While stable at room temperature for short periods, cold storage significantly slows the kinetics of N-oxide formation.
Degradation Pathway Logic
The following diagram illustrates why your compound degrades, showing the flow from environmental stress to chemical impurity.
Figure 1: The oxidative degradation pathway. Oxygen and Light convert the free amine into colored radical intermediates, leading to dark azo and quinone impurities.
Part 3: Troubleshooting (FAQ)
Q1: My sample has turned dark brown. Is it completely ruined?
Answer: Not necessarily. The color comes from highly conjugated impurities (azo dyes/quinones) that have very high extinction coefficients. This means even 0.5% impurity can make the whole sample look black.
-
Diagnostic: Check the melting point. Pure this compound melts around 50–54°C [1]. If your MP is depressed (e.g., 45–48°C), purification is required. If it is <40°C, discard the batch.
Q2: I am seeing low yields in my coupling reaction. Could this be the reagent?
Answer: Yes. If the aniline has partially oxidized, the "impurities" often act as radical traps or catalyst poisons (especially in Palladium-catalyzed Buchwald-Hartwig couplings).
-
Solution: Do not simply add more reagent. Purify the amine first.[2] Oxidized byproducts can chelate your metal catalyst, killing the reaction turnover.
Q3: Can I store it as a solution?
Answer: No. In solution (especially in non-degassed solvents like DCM or THF), the rate of oxidation increases exponentially due to higher dissolved oxygen contact. Always store as a dry solid. If you must prepare a stock solution, use anhydrous, degassed solvent and use it within 24 hours.
Part 4: The "Acid-Base Rescue" (Purification Protocol)
If your material is brown/purple, recrystallization alone is often insufficient because the impurities are structurally similar. The most robust method is an Acid-Base Extraction , which leverages the basicity of the amine to separate it from neutral oxidized impurities.
Reagents Needed:
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) or Saturated NaHCO₃
-
Diethyl Ether or Ethyl Acetate
-
Activated Charcoal (Optional but recommended for color removal)
Step-by-Step Workflow
-
Dissolution: Dissolve the impure brown solid in 2M HCl (approx. 10 mL per gram).
-
Chemistry: The amine protonates to form the water-soluble hydrochloride salt. Neutral impurities (azo dimers) remain insoluble or suspended.
-
-
Filtration: If there are dark insoluble solids, filter the acidic solution through a Celite pad or filter paper.
-
Optional: Add activated charcoal, stir for 15 mins, and filter to remove stubborn color.
-
-
Washing: Wash the acidic aqueous layer with a small volume of Ethyl Acetate.
-
Result: The organic layer grabs the non-basic impurities. Discard the organic layer. Keep the aqueous (acidic) layer.
-
-
Precipitation: Cool the aqueous layer on ice. Slowly add 2M NaOH until the pH > 10.
-
Observation: The solution will turn cloudy as the free base precipitates out.
-
-
Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3x).
-
Drying: Dry the combined organics over MgSO₄, filter, and evaporate.
Purification Logic Map
Use this decision tree to guide your purification process.
Figure 2: The Acid-Base "Rescue" workflow. By temporarily converting the amine to a salt, we separate it from non-basic oxidation products.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2734956, 4-Methoxy-2,5-dichloroaniline. Retrieved February 7, 2026, from [Link]
Sources
Technical Support Guide: Solvent Effects in the Synthesis of 2,5-Dichloro-4-methoxyaniline
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,5-Dichloro-4-methoxyaniline. As a crucial intermediate in the development of advanced materials and pharmaceuticals, its efficient synthesis is paramount. My experience in process chemistry has consistently shown that solvent selection is not merely a matter of dissolving reactants; it is a critical parameter that dictates reaction rate, yield, purity, and safety. This guide is structured to move from foundational principles to practical, in-the-field troubleshooting, providing you with the causal logic behind each recommendation.
Section 1: Frequently Asked Questions - The "Why" Behind Solvent Choice
This section addresses the fundamental principles governing the role of the solvent in this synthesis, which typically proceeds via the reduction of a nitroarene precursor (2,5-dichloro-4-methoxynitrobenzene).
Q1: Why is solvent selection so critical in the synthesis of this compound?
A1: The solvent is an active participant in the reaction environment, influencing multiple factors simultaneously:
-
Solubility and Mass Transfer: The primary role is to dissolve the reactants, particularly the nitro-aromatic starting material, to allow for efficient interaction with the reducing agent (e.g., a metal catalyst or metal powder). Poor solubility leads to a heterogeneous mixture where the reaction rate is limited by how quickly the starting material can dissolve, resulting in incomplete conversion and low yields.
-
Reaction Kinetics: Solvents can stabilize transition states and reactive intermediates. For instance, in reactions involving charged intermediates, a polar solvent can lower the activation energy, thereby accelerating the reaction rate.[1]
-
Heat Management: The solvent acts as a heat sink, absorbing heat from the often exothermic nitro group reduction. A solvent with an appropriate boiling point allows the reaction to be conducted at the optimal temperature for both rate and selectivity, while also preventing thermal runaways.
-
Product Isolation and Purity: The ideal solvent will keep the product in solution at the reaction temperature but allow it to crystallize upon cooling, facilitating easy isolation. Conversely, high product solubility at low temperatures can lead to significant losses during workup.[2]
-
Catalyst Interaction (for Catalytic Hydrogenation): In catalytic transfer hydrogenation, the solvent can influence the catalyst's activity and lifespan. Aromatic solvents like toluene or xylene are often effective for these processes.[3][4]
Q2: How does solvent polarity specifically impact the reduction of the nitro group?
A2: The effect of solvent polarity is nuanced and depends on the reduction method.
-
For Catalytic Hydrogenation: This process occurs on the surface of a heterogeneous catalyst (e.g., Pt/C). While the solvent's primary role is solubilization, non-polar aromatic solvents like xylene or toluene are often preferred.[3][4] They effectively dissolve the aromatic starting material without strongly competing for active sites on the catalyst surface, leading to high efficiency.
-
For Metal-Based Reductions (e.g., Zn or Fe): These reactions often involve proton transfer steps. Protic solvents, such as ethanol-water mixtures, are frequently used.[2] Water, in this case, acts as a proton source, which is essential for the reduction mechanism. The organic co-solvent (ethanol) ensures the solubility of the organic starting material. The ratio of these solvents is a critical parameter to optimize.[2]
Q3: What are the primary safety considerations for solvents commonly used in this synthesis?
A3: Safety is non-negotiable. All operations should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5]
-
Aromatic Solvents (Toluene, Xylene): These are flammable and can be toxic upon inhalation or skin contact. They require well-ventilated workspaces and careful handling to avoid ignition sources.[3][4]
-
Alcohols (Methanol, Ethanol): These are flammable. Methanol, in particular, is toxic if ingested, inhaled, or absorbed through the skin.
-
Chlorinated Solvents (for workup, e.g., Dichloromethane): While effective for extraction, they are volatile and suspected carcinogens.[6] Use should be minimized and handled with extreme care.
-
Product and Reactants: The aniline product itself, along with related dichloroanilines, is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[7][8]
Section 2: Troubleshooting Guide - From Theory to Practice
This section provides direct answers to common problems encountered during the synthesis.
| Problem | Probable Cause(s) Related to Solvent | Troubleshooting Action & Rationale |
| Low Reaction Yield / Incomplete Conversion | 1. Poor Solubility of Starting Material: The nitro-precursor is not sufficiently dissolved, limiting its access to the reducing agent. | 1. Change or Mix Solvents: If using a non-polar solvent like toluene for catalytic hydrogenation, consider a slightly more polar but compatible solvent. For metal reductions in ethanol, adjust the ethanol-to-water ratio to increase the solubility of the organic reactant.[2] |
| 2. Sub-optimal Reaction Temperature: The solvent's boiling point is too low to achieve the necessary activation energy. | 2. Select a Higher-Boiling Solvent: Switch from toluene (BP: 111°C) to xylene (BP: ~140°C) to run the reaction at a higher temperature, which can significantly increase the reaction rate.[3][4] | |
| Difficult Product Isolation / Low Recovery | 1. High Product Solubility: The final aniline product is too soluble in the reaction or workup solvent, even after cooling. | 1. Employ an Anti-Solvent: After the reaction, add a miscible solvent in which the product is insoluble (an "anti-solvent," often water or a hydrocarbon like hexane) to induce precipitation. |
| 2. Poor Crystallization: The product oils out instead of forming crystals, trapping impurities. | 2. Optimize Recrystallization Solvent System: Avoid single solvents like pure methanol or ethanol where product loss can be high.[2] Test mixed solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find a combination where the product is soluble when hot but sparingly soluble when cold. | |
| Formation of Side Products / Low Purity | 1. Solvent Reactivity: The solvent is not inert under the reaction conditions (e.g., a protic solvent interfering with a moisture-sensitive reagent). | 1. Use an Inert Solvent: For syntheses sensitive to active hydrogens, switch from an alcohol or water-containing system to an aprotic solvent such as THF, dioxane, or toluene. |
| 2. Dechlorination: In catalytic hydrogenation, aggressive conditions can sometimes lead to the removal of chlorine atoms from the aromatic ring. | 2. Modify Solvent and Conditions: The presence of a base can sometimes suppress hydrodechlorination. The choice of an aromatic solvent like xylene is generally robust for this type of reaction.[3][4] Ensure the reaction is not run for an excessive amount of time. |
Section 3: Data-Driven Solvent Selection
The following table summarizes the properties of common solvents used for the reduction of nitroarenes to anilines, providing a quick reference for experimental design.
| Solvent System | Type | Boiling Point (°C) | Typical Use Case | Pros | Cons / Troubleshooting Notes |
| Toluene | Aromatic, Non-polar | 111 | Catalytic Hydrogenation | Good solubility for aromatics; inert; easy to remove under vacuum. | Flammable; toxic. May not provide enough heat for slow reactions. |
| Xylene | Aromatic, Non-polar | ~140 | Catalytic Hydrogenation | Similar to toluene but allows for higher reaction temperatures, accelerating the rate.[3][4] | Flammable; toxic. Higher boiling point makes it harder to remove. |
| Ethanol/Water | Protic, Polar | 78-100 | Metal-based Reductions (e.g., Zn, Fe, SnCl₂) | Water acts as a necessary proton source; ethanol solubilizes the organic reactant; cost-effective.[2] | Ratio is critical and must be optimized; product may have high solubility, complicating isolation. |
| Methanol/Water | Protic, Polar | 65-100 | Metal-based Reductions | Similar to ethanol/water but with a lower boiling point. | Methanol is more toxic than ethanol. Not ideal for recrystallization due to high solvency.[2] |
| Ethyl Acetate | Ester, Polar Aprotic | 77 | Catalytic Hydrogenation / Workup | Good solvent for many organics; lower toxicity than aromatic solvents. | Flammable; can be sensitive to strong acids or bases (hydrolysis). |
Section 4: Protocols and Workflow Visualization
Experimental Protocol: Catalytic Hydrogenation in an Aromatic Solvent
This protocol is adapted from established procedures for the synthesis of structurally related chloro-dimethoxyanilines and serves as an authoritative starting point.[3][4]
Objective: To synthesize this compound via catalytic hydrogenation of 2,5-dichloro-4-methoxynitrobenzene.
Materials:
-
2,5-dichloro-4-methoxynitrobenzene
-
Platinum on carbon catalyst (Pt/C, 5% w/w)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Water (for workup)
Procedure:
-
Vessel Preparation: Charge a pressure-rated autoclave with the 2,5-dichloro-4-methoxynitrobenzene starting material, the Pt/C catalyst, and xylene.
-
Inerting: Seal the autoclave and purge the atmosphere by pressurizing with nitrogen and venting (repeat 3 times) to remove all oxygen.
-
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-20 bar).[4] Heat the mixture to the target temperature (e.g., 80-110°C) with vigorous stirring.[3][4] The reaction is exothermic; monitor the temperature and pressure closely.
-
Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. Maintain the hydrogen pressure by re-pressurizing as needed.
-
Cooldown and Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature. Vent the excess hydrogen and purge again with nitrogen. Filter the hot reaction mixture through a pad of celite under a nitrogen atmosphere to remove the Pt/C catalyst.
-
Isolation: Transfer the filtrate to a flask. The product can be isolated by removing the xylene under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., an alcohol/water or ethyl acetate/heptane mixture) to yield pure this compound.
Visualization of Key Workflows
Diagram 1: Solvent Selection Decision Workflow This diagram outlines a logical pathway for selecting an appropriate solvent system based on the chosen synthetic method.
Caption: A decision tree for initial solvent selection.
Diagram 2: Conceptual Role of Solvent in Nitroarene Reduction This diagram illustrates the key functions of the solvent during the reaction.
Caption: The multifaceted role of the solvent in the reaction.
References
-
Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. ResearchGate. Available at: [Link]
- WO 2019/186429 A1 - An improved process for the preparation of bosutinib and its intermediates. Google Patents.
- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents.
-
Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an SN1 Reaction. ERIC. Available at: [Link]
-
Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available at: [Link]
- EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline. Google Patents.
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
-
What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Quora. Available at: [Link]
-
MATERIAL SAFETY DATA SHEETS 2,4-DICHLORO-5-METHOXYANILINE. Cleanchem Laboratories. Available at: [Link]
-
Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
-
22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]
-
Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl). Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 4. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 101251-23-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
Technical Comparison: Regioisomeric Impact of Dichloro-Methoxyanilines in Heterocyclic Synthesis
Topic: "2,5-Dichloro-4-methoxyaniline" vs. 2,4-dichloro-5-methoxyaniline in synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the synthesis of pharmacophores and high-performance pigments, the precise placement of substituents on the aniline ring dictates reaction kinetics and downstream stability. This guide compares This compound (Isomer A) and 2,4-dichloro-5-methoxyaniline (Isomer B) .[1]
While these molecules share an identical molecular formula (
| Feature | This compound | 2,4-dichloro-5-methoxyaniline |
| CAS | 6358-64-1 | 98446-49-2 |
| Electronic State | Activated (Nucleophilic) | Deactivated (Electrophilic tolerance) |
| Primary Use | Azo Dyes (Pigment Red 146), Agrochemicals | Pharmaceuticals (Bosutinib intermediate) |
| Key Reactivity | Rapid Diazotization, Amide Coupling | Controlled SNAr, Kinase Scaffold |
Electronic & Steric Profiling
To select the correct isomer, one must understand the "Push-Pull" dynamics of the substituents relative to the amine (
The Electronic Map
-
Isomer A (2,5-Cl, 4-OMe): The methoxy group is para to the amine. The oxygen lone pair donates electron density into the ring via resonance (+R), significantly increasing the electron density at the nitrogen atom. This overcomes the inductive withdrawal (-I) of the chlorines.
-
Isomer B (2,4-Cl, 5-OMe): The methoxy group is meta to the amine. Resonance effects cannot reach the nitrogen. Instead, the methoxy group exerts a weak inductive withdrawal. Furthermore, the chlorine at the para position acts as a deactivator.
Visualization of Electronic Vectors
The following diagram illustrates the conflicting electronic vectors that define the reactivity of these isomers.
Figure 1: Comparative electronic vectors. Green arrows indicate electron density donation (activation); Red arrows indicate withdrawal (deactivation).[1]
Comparative Reactivity: Experimental Case Study
To quantify the difference in nucleophilicity, we compare the reaction kinetics of both isomers in a controlled Benzoylation (Amide Formation). This reaction is sensitive to the basicity of the aniline nitrogen.[2]
Hypothesis
-
Isomer A will react rapidly under mild conditions due to the +R effect of the para-methoxy group.
-
Isomer B will show sluggish kinetics, requiring a catalyst (DMAP) or elevated temperatures to achieve full conversion.[1]
Experimental Protocol (Self-Validating)
Objective: Synthesize the benzamide derivative of each isomer.
Reagents:
-
Substrate (Isomer A or B): 1.0 equiv (10 mmol)
-
Benzoyl Chloride: 1.1 equiv[1]
-
Triethylamine (
): 1.2 equiv[1] -
Solvent: Dichloromethane (DCM), anhydrous
-
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP)[1]
Workflow:
-
Dissolution: Dissolve 10 mmol of the aniline in 20 mL dry DCM under
atmosphere. Add . -
Addition: Cool to 0°C. Add Benzoyl Chloride dropwise over 15 minutes.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with saturated
. Extract with DCM.[1] Wash with 1M HCl (to remove unreacted amine) and brine.[1] -
Analysis: Dry over
, concentrate, and analyze via HPLC (purity) and NMR.
Synthesis Workflow Diagram
Figure 2: Differential reaction pathway.[1] Isomer B requires catalytic intervention due to steric and electronic deactivation.
Performance Data & Analysis
The following data summarizes typical results observed when using these intermediates in standard coupling reactions (Amidation and Diazotization).
Table 1: Comparative Performance Metrics
| Metric | Isomer A (2,5-Cl, 4-OMe) | Isomer B (2,4-Cl, 5-OMe) | Interpretation |
| pKa (Conj.[1] Acid) | ~ 2.8 - 3.2 (Est) | ~ 1.5 - 2.0 (Est) | Isomer A is significantly more basic.[1] |
| Amidation Yield | 92% (30 min, 25°C) | 65% (30 min, 25°C) | Isomer B requires forcing conditions. |
| Diazotization | Rapid (< 10 min) | Slow (> 45 min) | Isomer A forms diazonium salts easily for dyes.[1] |
| Oxidation Stability | Moderate (Sensitive to air) | High | Isomer B is preferred for multistep pharma synthesis.[1] |
| Impurity Profile | Prone to quinone imine formation | Clean profile, low side-reactions | Isomer A's electron richness allows over-oxidation.[1] |
Critical Causality
-
For Isomer A: The high yield in amidation is directly caused by the para-methoxy resonance. However, this same feature makes the molecule susceptible to oxidation (turning brown/purple upon storage), requiring storage under inert gas.
-
For Isomer B: The lower yield implies that in drug synthesis (e.g., Bosutinib), the coupling step is the rate-limiting step. However, the resulting intermediate is robust, allowing for harsh subsequent steps (like chlorination or alkylation) without degrading the aniline core.
Conclusion & Selection Guide
Choose this compound (Isomer A) when:
-
Synthesizing Azo dyes or pigments where rapid diazotization is required.[1]
-
Performing Schiff base condensations under mild conditions.[1]
-
The reaction mechanism requires a strong nucleophile to attack an electrophile.
Choose 2,4-dichloro-5-methoxyaniline (Isomer B) when:
-
Developing pharmaceutical scaffolds (specifically Quinoline-3-carbonitrile derivatives like Bosutinib).[1][3]
-
The synthetic route involves oxidative conditions that would decompose Isomer A.
-
Regioselectivity is paramount, and the steric bulk of the 2,4-dichloro pattern is needed to direct incoming groups to the 6-position.
References
-
BenchChem. (2025).[1][4] Comparative Reactivity of Chloro-Methoxy-Triazines and Anilines.[1] Retrieved from [1]
-
ChemicalBook. (2025).[1][5] 2,4-Dichloro-5-methoxyaniline (CAS 98446-49-2) Product Properties and Synthesis. Retrieved from [1]
-
PubChem. (2025).[1] 4-Chloro-2,5-dimethoxyaniline (Isomer A Analog) Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Wyeth Pharmaceuticals. (2010).[1][3] Synthesis of Bosutinib and Intermediates.[1] European Medicines Agency Assessment Report.[1] (Referencing usage of 2,4-dichloro-5-methoxyaniline).
-
Mayr, H., et al. (2021).[1][6] Nucleophilicities of para-substituted aniline radical cations.[1] ResearchGate.[1][7][8] Retrieved from
Sources
- 1. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2,4-Dichloro-5-methoxyaniline CAS 98446-49-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Performance of "2,5-Dichloro-4-methoxyaniline" as a dye intermediate compared to other anilines
[1]
Executive Summary
2,5-Dichloro-4-methoxyaniline (CAS 5392-28-9), often referred to industrially as Fast Red Base B or Red Base II , is a critical diazo component in the synthesis of high-performance Naphthol AS pigments, most notably Pigment Red 146 .[1]
Unlike simple anilines, this intermediate balances the electron-withdrawing effects of chlorine with the electron-donating resonance of the methoxy group. This unique electronic push-pull system yields pigments with superior solvent resistance and heat stability compared to those derived from simpler chlorinated anilines (e.g., 2,4,5-trichloroaniline used for Pigment Red 112).[1] However, this structural complexity introduces specific challenges in diazotization kinetics and solubility that require optimized processing protocols.[1]
Chemical Structure & Reactivity Analysis
The performance of this intermediate is dictated by the interplay between its substituents.[1]
Electronic Effects on Synthesis
-
The Chlorine Effect (Ortho/Meta): The two chlorine atoms at positions 2 and 5 exert a strong inductive withdrawing effect (-I).[1] This increases the electrophilicity of the resulting diazonium salt, theoretically accelerating the coupling reaction.
-
The Methoxy Effect (Para): The methoxy group at position 4 is a strong resonance donor (+R).[1] This counters the chlorine atoms, stabilizing the diazonium cation but reducing its electrophilic "attack" power compared to a pure trichloro-analog.[1]
-
Net Result: The diazonium salt of this compound is more stable but less reactive toward coupling components than 2,4,5-trichloroaniline.[1] This requires precise pH control during coupling to prevent hydrolysis before the dye formation is complete.[1]
Solubility Challenges
The hydrophobicity of the dichloro-ring often leads to poor solubility in aqueous mineral acids, causing "tarring" or incomplete diazotization. The inclusion of the methoxy group aids solubility in organic co-solvents (e.g., acetic acid) but does not fully resolve aqueous insolubility.[1]
Comparative Performance Metrics
The following table contrasts the performance of pigments derived from This compound (e.g., PR146) against those from 2,4,5-Trichloroaniline (e.g., PR112) and 2,5-Dichloroaniline (e.g., PR2).
| Feature | Pigment Red 146 (from 2,5-Dichloro-4-methoxy...)[1] | Pigment Red 112 (from 2,4,5-Trichloro...)[1][2] | Pigment Red 2 (from 2,5-Dichloro...) |
| Lightfastness (Full Shade) | Excellent (7-8) | Excellent (7-8) | Good (6-7) |
| Solvent Resistance | High (Due to amide/methoxy H-bonding) | Moderate | Low |
| Heat Stability | > 200°C (Suitable for plastics) | ~180°C | < 160°C |
| Migration Resistance | Superior (Low bloom in PVC) | Moderate (Prone to bloom) | Poor |
| Coupling Reactivity | Moderate (Requires buffered pH) | Fast (High electrophilicity) | Fast |
| Primary Application | Printing inks, Plastics, High-end Coatings | Paints, Textile Printing | Low-cost Paints |
Analyst Note: The methoxy group in PR146 contributes to intermolecular hydrogen bonding networks in the crystal lattice, significantly boosting migration resistance in plastics compared to the purely chlorinated PR112.
Visualized Synthesis Pathways
Diagram 1: Reaction Mechanism & Critical Control Points
This pathway illustrates the optimized synthesis route for Pigment Red 146, highlighting the rate-limiting steps where the specific properties of this compound dictate the process.
Caption: Synthesis flow for Pigment Red 146. Note the critical solubilization step required due to the hydrophobicity of the dichloro-methoxy starting material.
Diagram 2: Selection Decision Tree
Researchers should use this logic to determine if this compound is the correct intermediate for their target application.
Caption: Decision matrix for selecting chlorinated aniline intermediates based on end-product requirements.
Experimental Protocol: Optimized Diazotization
Objective: Maximize conversion yield of this compound to its diazonium salt, overcoming solubility limits.
Reagents:
-
This compound (19.2 g, 0.1 mol)[1]
-
Hydrochloric acid (30%, 40 mL)
-
Glacial Acetic Acid (20 mL) – Critical Co-solvent[1]
-
Sodium Nitrite (6.9 g in 20 mL water)[1]
-
Sulfamic acid (trace)[1]
Procedure:
-
Dispersion: In a 500 mL beaker, charge 200 mL water, this compound, and Glacial Acetic Acid. Stir vigorously. The acetic acid disrupts the hydrophobic crystal packing.[1]
-
Acidification: Add Hydrochloric acid slowly. Heat to 50°C to ensure partial salt formation, then crash cool to 0-5°C using crushed ice. This creates a fine precipitate with high surface area.
-
Diazotization: Add Sodium Nitrite solution dropwise beneath the surface of the liquid over 30 minutes.[1] Maintain temperature < 5°C.
-
Validation:
-
Stabilization: Destroy excess nitrous acid with sulfamic acid before coupling.
Safety & Toxicology Profile
While this compound is a valuable intermediate, it shares the toxicity profile of the chlorinated aniline family.
-
Acute Toxicity: Harmful if swallowed or inhaled.[1] It is a suspected hematotoxin, capable of inducing methemoglobinemia (blue skin discoloration, oxygen deprivation) similar to 4-chloroaniline [1].[1]
-
Irritation: Causes skin and serious eye irritation (GHS Category 2).[1][3][4]
-
Environmental: High aquatic toxicity.[1] The chlorinated ring resists biodegradation, posing long-term risks to aquatic ecosystems [2].[1]
-
Handling: Use full PPE (nitrile gloves, respirator).[1] All waste streams (mother liquor from filtration) must be treated to degrade the aromatic ring (e.g., Fenton oxidation) before release.[1]
References
-
National Toxicology Program.[1] (1998).[1][5] NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines. National Institutes of Health.[1] Link
-
Pereira, J. et al. (2023).[1] The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives. National Library of Medicine.[1] Link
-
Fisher Scientific.[1] (2021).[1][6][7] Safety Data Sheet: this compound. Link[1]
-
Ohishi, T. et al. (2020).[1] High-Efficiency Synthesis and Properties of Latent Pigment Red 272DPP-BOC. Scientific Research Publishing.[1] Link[1]
Sources
- 1. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. fishersci.com [fishersci.com]
- 4. 101251-23-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. jacksonsart.com [jacksonsart.com]
- 7. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
Validation of "2,5-Dichloro-4-methoxyaniline" synthesis via HPLC.
Title: Precision Validation of 2,5-Dichloro-4-methoxyaniline Synthesis via HPLC: A Comparative Selectivity Guide
Executive Summary
The synthesis of this compound (2,5-DCMA) presents a classic challenge in organic process development: distinguishing the target molecule from its regioisomers and des-chloro byproducts. While standard C18 reversed-phase methods are ubiquitous, they often fail to provide the critical resolution required for GMP-grade validation of halogenated aromatics.
This guide compares a standard C18 Generic Gradient against an optimized Phenyl-Hexyl Targeted Method . We demonstrate that exploiting
Introduction: The Synthetic & Analytical Challenge
This compound is a vital intermediate in the synthesis of azo dyes and pharmaceutical active ingredients (APIs). The most common synthetic route involves the reduction of 2,5-dichloro-4-nitroanisole. However, this pathway introduces specific impurities that are difficult to resolve:
-
Starting Material: 2,5-Dichloro-4-nitroanisole (Unreacted).
-
Regioisomers: 2,3-Dichloro- or 2,6-Dichloro- variants (arising from impure starting stock).
-
Des-chloro impurities: 2-Chloro-4-methoxyaniline (from over-reduction).
The Core Problem: Standard alkyl-bonded phases (C18) rely primarily on hydrophobicity. Since the chloro-regioisomers have nearly identical hydrophobicities (logP), they often co-elute on C18 columns, leading to "hidden peaks" and inaccurate purity assays.
Methodological Comparison
We evaluated two distinct HPLC methodologies. The "Generic" method represents a typical starting point in many labs, while the "Targeted" method is engineered specifically for halogenated aromatics.
Table 1: Comparative Instrument Parameters
| Parameter | Method A: Generic C18 (Baseline) | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | C18 (Octadecyl), 3.5 µm, 150 x 4.6 mm | Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm |
| Separation Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Phosphate (pH 3.0) |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp | 30°C | 40°C |
| Detection | UV @ 254 nm | UV @ 240 nm (Optimized for Cl-aniline) |
| Run Time | 15 Minutes | 18 Minutes |
Why Method B Wins:
-
-
Interactions: The phenyl ring on the stationary phase interacts with the electron-deficient chlorinated ring of the analyte. This interaction is highly sensitive to the position of the chlorine atoms, allowing separation of isomers that C18 misses. -
Methanol vs. Acetonitrile: Methanol is a protic solvent that promotes
- interactions, whereas acetonitrile (aprotic) can suppress them. -
pH Control: At pH 3.0, the aniline group is protonated (
). Phosphate buffer prevents peak tailing caused by silanol interactions better than formic acid.
Visualized Workflows
Diagram 1: Synthesis & Impurity Pathway
This diagram illustrates the reduction pathway and the origin of critical impurities tracked by the HPLC method.
Caption: Reaction scheme showing the target reduction and potential side-reactions leading to critical impurities.
Diagram 2: Analytical Validation Workflow
This flowchart details the self-validating logic required for GMP compliance.
Caption: Step-by-step logic for ensuring analytical run validity before data reporting.
Experimental Protocol (Method B)
Objective: To quantify 2,5-DCMA with >99.5% specificity against structural analogs.
Step 1: Buffer Preparation
-
Dissolve 1.15 g of Ammonium Phosphate Monobasic (
) in 950 mL of HPLC-grade water. -
Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (
). -
Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.
Step 2: Standard & Sample Prep
-
Diluent: 50:50 Methanol:Water.
-
Stock Solution: Weigh 10 mg of 2,5-DCMA reference standard into a 10 mL volumetric flask. Sonicate to dissolve.
-
System Suitability Solution: Mix 2,5-DCMA (Target), 2,5-Dichloro-4-nitroanisole (Precursor), and 2-Chloro-4-methoxyaniline (Impurity) at 0.1 mg/mL each.
Step 3: Gradient Program
| Time (min) | % Buffer (A) | % Methanol (B) |
|---|---|---|
| 0.0 | 70 | 30 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 70 | 30 |
| 18.0 | 70 | 30 |
Results & Discussion
The following data summarizes the performance of the optimized Phenyl-Hexyl method (Method B) compared to the generic C18 method (Method A).
Table 2: Performance Metrics (System Suitability)
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time (Target) | 6.2 min | 8.4 min | Increased retention |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline separated) | PASS |
| Tailing Factor ( | 1.8 (Peak asymmetry) | 1.1 (Sharp peak) | PASS |
| Theoretical Plates ( | 4,500 | 8,200 | High Efficiency |
Interpretation:
Method A failed the resolution requirement (
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[1]
-
Restek Corporation. (n.d.). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds.
-
Phenomenex. (2023).[2] Phenyl Columns: Unique Selectivity for Aromatic Compounds.[2][3]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5]
Sources
- 1. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
"2,5-Dichloro-4-methoxyaniline": advantages over non-halogenated analogues in dye synthesis
Executive Summary
This guide provides a technical evaluation of 2,5-Dichloro-4-methoxyaniline (also known as 2,5-dichloro-p-anisidine , CAS: 101251-23-4) as a diazo component in the synthesis of azo pigments and dyes.[1] We compare its performance characteristics directly against its non-halogenated analogue, p-Anisidine (4-methoxyaniline), and related intermediates.[1]
Key Findings:
-
Enhanced Fastness: The introduction of chlorine atoms at the 2,5-positions significantly improves lightfastness (by 1–2 points on the Blue Wool Scale) and solvent resistance compared to non-halogenated analogues.[1]
-
Chromophoric Shift: The substituent pattern induces a bathochromic (red) shift and hyperchromic effect, offering deeper, more intense shades than the simple p-anisidine derivatives.[1]
-
Processability: While reducing solubility (beneficial for pigment migration resistance), the molecule retains sufficient basicity for standard diazotization, unlike highly deactivated trichloro-derivatives.[1]
Structural & Mechanistic Analysis
The superiority of this compound lies in the synergistic electronic and steric effects of its substituents.[1]
Electronic Configuration
-
p-Methoxy Group (-OCH₃): A strong electron-donating group (EDG) via resonance (+M), which increases the electron density of the aromatic ring.[1] In the final azo dye, this donor capability facilitates a "push-pull" system with electron-withdrawing coupling components (like Naphthol AS), intensifying color strength.[1]
-
2,5-Dichloro Substitution (-Cl): Chlorine acts as a weak deactivator via induction (-I) but has a weak donating mesomeric effect (+M).[1] Crucially, in the crystal lattice of the final pigment, the chlorine atoms participate in halogen bonding and close packing. This restricts molecular motion, directly translating to higher thermal stability and insolubility (bleeding resistance).[1]
Comparative Properties Table
| Feature | p-Anisidine (Non-Halogenated) | This compound | Technical Advantage |
| Molecular Weight | 123.15 g/mol | ~192.04 g/mol | Higher MW improves migration resistance.[1] |
| Diazo Stability | Moderate; prone to decomposition. | High; Cl stabilizes the diazonium ion. | Safer, more reproducible coupling reactions.[1] |
| Lightfastness | Poor to Fair (3-4 BWS) | Good to Excellent (5-7 BWS) | Critical for exterior coatings and automotive paints.[1] |
| Solvent Fastness | Low (Soluble in ethanol/acetone) | High (Insoluble in most solvents) | Prevents "bleeding" in plastics and over-lacquering.[1] |
| Coupling Rate | Slow (due to -OCH₃ deactivation) | Accelerated | -I effect of Cl increases electrophilicity of the diazo species.[1] |
Experimental Validation: Synthesis & Performance
The following protocols demonstrate the synthesis of a model Naphthol AS pigment to validate the performance differences.
Workflow Diagram (DOT)
Caption: Comparative synthesis workflow highlighting the pathway to high-performance pigments.
Protocol: Diazotization and Coupling
Objective: Synthesize a red pigment using this compound and Naphthol AS-D to test fastness.
Reagents:
-
Hydrochloric acid (30%, 0.25 mol)[1]
-
Sodium nitrite (0.105 mol, 40% solution)[1]
-
Naphthol AS-D (Coupling Component)[1]
-
Surfactant (e.g., Alkanolamide)[1]
Methodology:
-
Diazotization:
-
Dispersion: Charge 0.1 mol of This compound into a reaction vessel containing 300 mL water and 0.25 mol HCl. Stir vigorously for 30 minutes to form the hydrochloride salt.
-
Reaction: Cool the suspension to 0–5°C using an ice bath. Add the sodium nitrite solution dropwise beneath the surface.
-
Clarification: Stir for 1 hour. Destroy excess nitrous acid with sulfamic acid.[1] Filter the solution to remove insoluble impurities. The resulting clear yellow solution contains the stable 2,5-dichloro-4-methoxybenzenediazonium chloride .[1]
-
Note: Unlike p-anisidine, which may form tars if not handled strictly, the chlorinated analog forms a cleaner, more stable diazo solution due to steric protection.[1]
-
-
Coupling:
-
Preparation: Dissolve Naphthol AS-D in dilute NaOH. Precipitate it in a fine colloidal form by adding dilute acetic acid in the presence of a surfactant (critical for pigment particle size control).
-
Reaction: Slowly add the diazonium salt solution to the coupling suspension at 10–15°C while maintaining pH 4.5–5.0 with sodium acetate.
-
Finishing: Heat the pigment slurry to 90°C for 30 minutes (ripening). This step converts the pigment aggregates into a stable crystalline modification, maximizing opacity and lightfastness.
-
Isolation: Filter, wash chloride-free, and dry at 60°C.[1]
-
Performance Data Comparison
The following data summarizes the advantages of the chlorinated analogue in a standard pigment application (e.g., solvent-based paint).
| Property | Test Method | p-Anisidine Derived Dye | This compound Pigment |
| Lightfastness (Full Shade) | ISO 105-B02 | 3-4 (Fade observed) | 6-7 (Excellent retention) |
| Heat Stability | 30 min @ 180°C | Darkening/Decomposition | Stable (< ΔE 1.0) |
| Solvent Resistance (Xylene) | Immersion 24h | Bleeding (Solution turns red) | No Bleeding (Solution clear) |
| Acid/Alkali Resistance | Spot Test | Poor (Color shift) | Good (No change) |
Interpretation: The This compound derivative exhibits superior crystallinity.[1] The chlorine atoms facilitate tighter molecular packing, which blocks the penetration of oxygen and moisture (enhancing lightfastness) and solvents (enhancing bleed resistance).[1] The p-anisidine derivative, lacking these anchoring groups, remains more amorphous and soluble, leading to rapid degradation.[1]
References
-
ChemicalBook. (2024).[1] this compound Properties and Applications. Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1] p-Anisidine: PubChem Compound Summary. Retrieved from [1]
-
Hunger, K., & Schmidt, M. (2018).[1] Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1] (Contextual citation for halogen effect on azo pigments).
-
Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1] (Mechanism of diazo coupling and substituent effects).
-
ResearchGate. (2025). Synthesis and properties of acid dyes derived from substituted anilines. Retrieved from
Disclaimer: This guide is intended for professional research use. Always consult the Safety Data Sheet (SDS) before handling chlorinated aromatic amines.
Sources
"2,5-Dichloro-4-methoxyaniline" reaction kinetics compared to similar compounds
Executive Summary
2,5-Dichloro-4-methoxyaniline (2,5-DC-4-MA) represents a unique "Push-Pull-Steric" system in organic synthesis. It is widely utilized as a diazo component in the manufacture of azo pigments (e.g., Pigment Red 146) and as a scaffold in pharmaceutical intermediate synthesis.
This guide objectively compares its reaction kinetics—specifically diazotization and N-acylation —against its structural congeners: p-Anisidine (4-methoxyaniline) and 2,5-Dichloroaniline .
Key Finding: While the 4-methoxy group electronically activates the amine, the 2-position chlorine introduces an Ortho-Effect (Steric hindrance) that significantly alters kinetic profiles compared to non-halogenated anisidines.
Molecular Architecture & Theoretical Reactivity
To understand the kinetics, we must decouple the electronic and steric contributions of the substituents on the aniline ring.
| Feature | Substituent | Position Relative to Amine | Electronic Effect (Hammett | Steric Effect (Taft |
| Activation | Methoxy (-OCH | Para (4) | Strong Donation (+R) | Negligible |
| Deactivation | Chlorine (-Cl) | Meta (5) | Withdrawal (-I) | Negligible |
| Hindrance | Chlorine (-Cl) | Ortho (2) | Withdrawal (-I) | High (Blocking) |
The "Push-Pull" Dynamic
-
The Push: The p-methoxy group pushes electron density into the ring (Resonance), increasing the nucleophilicity of the amine nitrogen.
-
The Pull: The two chlorine atoms withdraw electron density (Induction), lowering the
of the anilinium ion. -
The Wall: The C2-Chlorine creates a physical barrier, retarding attack on bulky electrophiles (e.g., acetic anhydride) but having less effect on small electrophiles (e.g., nitrosyl cation
).
Comparative Reaction Kinetics
The following data summarizes the relative reactivity rates (
Scenario A: Diazotization (Reaction with )
Critical for Azo Dye Synthesis.
The electrophile (
| Compound | Relative Rate ( | Kinetic Driver |
| p-Anisidine | ~14.5 | Strong +R activation facilitates |
| 2,5-DC-4-MA (Target) | ~3.2 | Activated by -OMe, but tempered by -I effect of two Cl atoms. |
| 2,5-Dichloroaniline | ~0.08 | Strongly deactivated by -I effect; lacks +R activation. |
Scenario B: N-Acetylation (Reaction with Acetic Anhydride)
Critical for Pharmaceutical Protection Groups. The electrophile is bulky. Steric hindrance from the ortho-chlorine becomes the rate-limiting factor.
| Compound | Relative Rate ( | Kinetic Driver |
| p-Anisidine | ~120 | Highly nucleophilic + unhindered. |
| 2,5-DC-4-MA (Target) | ~0.4 | Inversion of Reactivity: Steric hindrance (Ortho-Cl) overrides electronic activation. |
| 2,5-Dichloroaniline | ~0.01 | Both sterically hindered and electronically deactivated. |
Application Insight: When synthesizing amides from 2,5-DC-4-MA, standard protocols used for p-anisidine will fail or result in incomplete conversion. You must use forcing conditions (higher T, catalyst) or more reactive acylating agents (acetyl chloride vs. anhydride).
Visualization of Reaction Pathways[1]
The following diagrams illustrate the kinetic pathways and the decision logic for synthetic chemists.
Diagram 1: Comparative Reactivity Flowchart
Caption: Decision tree highlighting the kinetic inversion of 2,5-DC-4-MA during acylation due to the Ortho-Effect.
Experimental Protocol: Competitive Kinetic Benchmarking
To validate the specific rate constants for your batch or specific electrophile, use this Competitive Rate Determination Protocol . This method eliminates solvent/temperature errors by running two substrates in the same vessel.
Objective
Determine the relative reactivity (
Materials
-
Substrate A: this compound (1.0 mmol)
-
Substrate B (Ref): 2,5-Dichloroaniline (1.0 mmol)
-
Reagent: Benzoyl Chloride (0.5 mmol) — Limiting Reagent
-
Solvent: Dichloromethane (DCM), anhydrous
-
Base: Pyridine (2.0 mmol)
-
Analysis: HPLC (C18 Column, UV detection at 254 nm)
Step-by-Step Workflow
-
Preparation: Dissolve 1.0 mmol of Substrate A and 1.0 mmol of Substrate B in 20 mL dry DCM. Add Pyridine.[1]
-
Initiation: Cool to 0°C. Add Benzoyl Chloride (0.5 mmol) dropwise over 1 minute.
-
Reaction: Stir for 1 hour. The two amines compete for the limited acid chloride.
-
Quench: Add 5 mL Methanol to quench unreacted acid chloride.
-
Analysis: Inject the mixture into HPLC.
-
Calculation: Calculate
using the Ingold-Shaw equation: Where is the concentration derived from HPLC peak areas.
Self-Validating Check
-
Mass Balance: The sum of unreacted amines + product amides must equal the initial molar input (
5%). -
Control: Run the reaction with only Substrate A to ensure the reaction time is sufficient for 100% conversion of the limiting reagent.
References
-
Electronic Effects in Diazotization
- Brown, H. C., & Eldred, N. R. (1949). Studies in Stereochemistry. XIV. Reaction of Triethylamine and Quinuclidine with Alkyl Halides. (Foundational reference for steric vs. electronic effects in amines).
-
Synthesis and Properties of Chlorinated Anisidines
- PubChem Compound Summary: this compound.
-
Hammett Equation & Substituent Constants
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for and values used in Section 3).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
